Product packaging for 2,3-Bis(2-pyridyl)quinoxaline(Cat. No.:CAS No. 23309-74-2)

2,3-Bis(2-pyridyl)quinoxaline

Cat. No.: B1212657
CAS No.: 23309-74-2
M. Wt: 284.3 g/mol
InChI Key: ILLTYNYTHFEGHK-UHFFFAOYSA-N
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Description

2,3-Bis(2-pyridyl)quinoxaline (C18H12N4, MW 284.31 g/mol) is a polypyridyl compound that serves as a key building block in supramolecular and coordination chemistry . Its molecular structure features a central quinoxaline ring substituted with two 2-pyridyl groups, creating a highly flexible and "non-innocent" ligand that can adopt various conformations to coordinate with metal ions in multiple modes . This chameleon-like behavior allows it to form mononuclear complexes or act as a bridging ligand for constructing dinuclear and multinuclear complexes with transition metals such as Co(II), Ag(I), and Pd(II) . These properties make it an excellent candidate for developing molecular devices and materials . Beyond its coordination versatility, this compound and its derivatives have demonstrated significant research value in biological chemistry. Some analogues, like the 5,8-quinoxalinediones, exhibit cytotoxic properties and can induce single-strand cleavage of DNA . This biological activity, which is studied as part of research into agents related to streptonigrin, is believed to be facilitated by the compound's ability to chelate metal ions like Cu(II) and undergo apparent in situ reduction, leading to the activation of molecular oxygen into highly reactive radical species . Consequently, this compound is a critical reagent for researchers exploring advanced coordination polymers, DNA-binding mechanisms, and the development of new antitumor agents . The product is available for research applications and is intended for use by qualified laboratory professionals only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4 B1212657 2,3-Bis(2-pyridyl)quinoxaline CAS No. 23309-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dipyridin-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N4/c1-2-8-14-13(7-1)21-17(15-9-3-5-11-19-15)18(22-14)16-10-4-6-12-20-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLTYNYTHFEGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177870
Record name NSC 97037
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23309-74-2
Record name 2,3-Bis(2-pyridyl)quinoxaline
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Record name NSC97037
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Record name 2,3-Bis(2-pyridyl)quinoxaline
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Synthetic Methodologies and Chemical Derivatization of 2,3 Bis 2 Pyridyl Quinoxaline

Established Synthetic Pathways for 2,3-Bis(2-pyridyl)quinoxaline Parent Compound

The creation of the this compound scaffold is primarily achieved through well-understood chemical reactions, which can be broadly categorized into cyclocondensation and catalytic routes.

Cyclocondensation Approaches

The most fundamental and widely utilized method for synthesizing the quinoxaline (B1680401) ring system is the cyclocondensation reaction. This approach involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of the parent this compound, this specifically entails the condensation of o-phenylenediamine (B120857) with di-2-pyridylglyoxal (also known as 2,2'-pyridil). sapub.orgsphinxsai.com

This reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. d-nb.infoiucr.org The process is straightforward and generally proceeds with high efficiency, forming the stable aromatic quinoxaline ring through the elimination of two water molecules. The reaction is regioselective, yielding a single major product. d-nb.info The simplicity and high yields of this method make it a cornerstone for accessing this class of compounds.

Table 1: Cyclocondensation Synthesis of this compound Analogues This table presents data for analogous reactions, illustrating the general conditions for the synthesis of 2,3-disubstituted quinoxalines via cyclocondensation.

1,2-Diamine Reactant 1,2-Dicarbonyl Reactant Solvent Conditions Yield Reference
1,2-Diaminobenzene 1,4-Phenylene-bis-glyoxal Ethanol Reflux 68-94% d-nb.info
2,3-Diaminopyridine 2,2′-Thenil Glacial Acetic Acid Reflux, 3h - iucr.org

Catalytic Synthesis Routes

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been developed for quinoxaline synthesis. These methods still rely on the fundamental condensation of a 1,2-diamine and a 1,2-dicarbonyl compound but introduce a catalyst to facilitate the reaction. orientjchem.org

Catalysts can range from Brønsted acids to Lewis acids and metal salts. For instance, a Brönsted acid hydrotrope combined catalyst (BAHC) has been shown to be effective for the synthesis of quinoxalines in aqueous media at ambient temperatures, offering an environmentally benign pathway. researchgate.net Other reported catalysts include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), which provides a simple and mild protocol. jst.go.jp Furthermore, various metal salts such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), chromium(II) chloride (CrCl₂), and lead(II) bromide (PbBr₂) have been successfully employed to catalyze the condensation, often resulting in shorter reaction times and high yields under mild, heterogeneous conditions. orientjchem.orgresearchgate.net The proposed mechanism involves the Lewis acidic catalyst activating the carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine. orientjchem.org

Table 2: Catalysts for the Synthesis of Quinoxaline Derivatives This table summarizes various catalysts used in the synthesis of quinoxaline derivatives, which are applicable to the synthesis of the title compound.

Catalyst Solvent Temperature Key Advantages Reference
Brönsted acid hydrotrope (BAHC) Water Ambient Environmentally benign, catalyst can be recovered researchgate.net
CuSO₄·5H₂O Ethanol Room Temp. Mild conditions, high yield (93%) orientjchem.org
CrCl₂·6H₂O Ethanol Room Temp. Mild conditions, high yield (90%) orientjchem.org
PbBr₂ Ethanol Room Temp. Mild conditions, high yield (88%) orientjchem.org

Functionalization and Derivatization Strategies

The chemical properties of this compound can be finely tuned by introducing various functional groups onto the quinoxaline core. This allows for the modification of its electronic, photophysical, and coordination properties.

Substituent Effects on the Quinoxaline Core

The introduction of alkyl or aryl groups onto the benzene (B151609) ring of the quinoxaline moiety can significantly influence the compound's characteristics. For example, the synthesis of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline is achieved by using 4,5-dimethyl-1,2-phenylenediamine as the starting material in the condensation reaction. rsc.org Studies on platinum complexes of this ligand have shown that the presence of the electron-donating methyl groups can enhance the rate of substitution reactions at the metal center. rsc.org

Similarly, extending the π-system through aryl fusion, as in 2,3-bis(2'-pyridyl)benzo[g]quinoxaline, also modulates the electronic properties and reactivity. rsc.org The functionalization of quinoxaline scaffolds with various aryl groups can also be achieved through modern organometallic techniques, such as TMP-base-mediated metalation followed by quenching with electrophiles. rsc.org These substitutions have a profound effect on the photophysical properties; for instance, adding electron-donating aryl substituents can lead to a red-shift in both the absorption and emission maxima of the compounds. researchgate.net

Table 3: Examples of Alkyl and Aryl Substituted this compound Derivatives

Derivative Name Substituent(s) Position(s) Observed Effect Reference
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline Methyl 6, 7 Enhanced substitution rates in Pt(II) complexes rsc.org
2,3-Bis(2'-pyridyl)benzo[g]quinoxaline Benzo fusion 6, 7 Extended π-conjugation, altered reactivity rsc.org
Halogenation

Halogen atoms can be introduced onto the quinoxaline core to serve as versatile synthetic handles for further cross-coupling reactions or to modify the electronic properties of the molecule. The synthesis of halogenated derivatives such as 6,7-dichloro-2,3-bis(2′-pyridyl)quinoxaline is accomplished by starting with a halogenated o-phenylenediamine, in this case, 4,5-dichloro-1,2-phenylenediamine. researchgate.net The resulting dichloro-derivative exhibits different electrochemical and spectroscopic properties compared to the unsubstituted parent compound. researchgate.net

Direct bromination of the quinoxaline ring system is also a viable strategy. For instance, 2,3-Bis(2-pyridyl)-5,8-dibromoquinoxaline has been synthesized and used as a building block for constructing π-conjugated polymers. evitachem.com The presence of bromine atoms at the 2 and 3 positions, as in 2,3-dibromoquinoxaline, renders these positions highly reactive towards palladium-catalyzed C-N coupling and C-H activation reactions, enabling the synthesis of more complex fused systems like indolo[2,3-b]quinoxalines. evitachem.com

Table 4: Halogenated Derivatives of this compound

Derivative Name Halogen Position(s) Synthetic Utility/Effect Reference
6,7-Dichloro-2,3-bis(2′-pyridyl)quinoxaline Chlorine 6, 7 Alters electrochemical and spectroscopic properties researchgate.net
2,3-Bis(2-pyridyl)-5,8-dibromoquinoxaline Bromine 5, 8 Building block for donor-acceptor polymers evitachem.com

Alkoxy Substitutions

Modifications of Pyridyl Moieties

Modifications to the pyridyl rings of dpq (B32596), while less common than quinoxaline core substitutions, offer another avenue for tuning the molecule's properties. The basicity of the nitrogen atoms in the pyridyl groups is higher than that of the quinoxaline nitrogens, making them susceptible to reactions like quaternization. sapub.org For instance, reactions with alkyl halides such as methyl iodide and dodecyl bromide lead to the quaternization of the pyridyl nitrogen atoms. sapub.org Such modifications can impact the ligand's solubility and its coordination behavior with metal ions.

Extension of π-Conjugation Systems (e.g., Benzoquinoxaline Analogs)

Extending the π-conjugated system of dpq by fusing additional aromatic rings to the quinoxaline core has been a successful strategy to modulate its electronic and photophysical properties. A prominent example is 2,3-bis(2-pyridyl)benzo[g]quinoxaline (dpb or bbq), where a benzene ring is annulated to the quinoxaline moiety. rsc.orgrsc.orgumich.edu This extension of conjugation generally leads to a red-shift in the absorption and emission spectra of the ligand and its metal complexes. rsc.org

The synthesis of these extended systems, such as 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), follows established procedures. rsc.org The introduction of a fused phenyl ring can enhance π-back bonding in metal complexes, influencing their reactivity. rsc.org For example, platinum(II) complexes of bbq have shown higher reaction rates in substitution reactions compared to their dpq counterparts, which is attributed to the delocalization of charge by the extended aromatic system. rsc.org Other analogs like 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) have also been synthesized, offering a LUMO energy comparable to dpb but with a different structural size. rsc.org

Spectroscopic and Structural Characterization Techniques for Ligands

A suite of spectroscopic and analytical techniques is employed to characterize this compound and its derivatives, providing insights into their structure, purity, and electronic properties.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of dpq and its analogs.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For instance, in a study of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline in CDCl₃, characteristic signals were observed for the aromatic protons of the pyridyl and quinoxaline rings, as well as the methyl groups. chemicalbook.com The chemical shifts (δ) and coupling constants (J) are crucial for assigning specific protons to their positions in the structure. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 2,3-di(2-pyridyl)-5,8-bis(2-(3,4-ethylenedioxythienyl)) quinoxaline (PETQ) in CDCl₃, distinct signals for the various carbon atoms in the quinoxaline, pyridyl, and thienyl moieties were identified. rsc.org

Table 1: Representative ¹H NMR Data for Dpq Derivatives

CompoundSolventChemical Shift (δ, ppm) and Assignment
6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline chemicalbook.comCDCl₃8.368 (A), 7.972 (B), 7.928 (C), 7.784 (D), 7.205 (E), 2.512 (F)
5-nitro-2,3-bis(thiophen-2-yl)quinoxaline iucr.orgCDCl₃8.30 (m, 2H), 7.97 (t, 1H), 7.80 (m, 2H), 7.49 (dd, 1H), 7.42 (dd, 1H), 7.17 (m, 2H)

Table 2: Representative ¹³C NMR Data for Dpq Derivatives

CompoundSolventChemical Shift (δ, ppm)
2,3-di(2-pyridyl)-5,8-bis(2-(3,4-ethylenedioxythienyl)) quinoxaline (PETQ) rsc.orgCDCl₃Solvent peak at 77.174 ppm
5-nitro-2,3-bis(thiophen-2-yl)quinoxaline iucr.orgCDCl₃148.1, 148.0, 147.0, 141.0, 140.5, 140.1, 132.8, 132.1, 131.0, 130.5, 130.3, 130.2, 128.8, 127.8, 127.7, 124.4

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of synthesized compounds.

Electron Spray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is particularly useful for analyzing metal complexes and organic salts. ESI-MS has been used to characterize platinum(II) complexes of dpq and its derivatives, providing evidence for the formation of desired species in solution. rsc.org It has also been employed to study the solution behavior of ruthenium(II) complexes. tandfonline.com High-resolution ESI-MS (ESI-HRMS) offers precise mass measurements, which can help in confirming the molecular formula of novel compounds like corrole-dpq dyads. rsc.org

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is another valuable technique for the characterization of dpq and its analogs. It has been used to obtain the mass spectra of ligands such as 2,3-bis(2'-pyridyl)quinoxaline (bpq) and 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), as well as their ruthenium complexes. rsc.org

Elemental analysis and mass spectrometry data are often presented together to provide comprehensive evidence for the identity of a synthesized compound. researchgate.net For example, the characterization of various ruthenium, osmium, and rhodium complexes of dpq has been supported by both techniques. researchgate.netresearchgate.net

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structural features of this compound (dpq) and its derivatives. The IR spectrum provides valuable information about the characteristic vibrational modes of the molecule's functional groups, particularly the aromatic C-H, C=N, and C=C bonds within the quinoxaline and pyridine (B92270) rings.

Research findings indicate that the IR spectrum of dpq is dominated by bands corresponding to the in-plane and out-of-plane deformation modes of the pyridine and quinoxaline rings. nih.govisca.in The coordination of the dpq ligand to a metal center through its nitrogen atoms induces noticeable shifts in these vibrational frequencies. For instance, the characteristic in-plane and out-of-plane deformation bands of the pyridine rings are observed to shift to higher frequencies upon complexation. nih.gov This shift is a definitive indicator of the participation of the pyridyl nitrogen atoms in forming coordinate bonds. nih.gov

Furthermore, specific bands in the fingerprint region of the spectrum are characteristic of the quinoxaline moiety. nih.gov The analysis of these bands, along with those of the pyridyl groups, allows for a comprehensive understanding of the ligand's coordination behavior. In studies of related quinoxaline derivatives, aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=N stretching vibrations appear in the 1600 cm⁻¹ region. scholarsresearchlibrary.comresearchgate.net These general assignments are also applicable to the spectrum of this compound.

The table below summarizes the typical IR absorption bands for quinoxaline-based ligands, which are relevant for the analysis of this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretching3000 - 3100 nih.govresearchgate.net
C=N Stretching~1600 scholarsresearchlibrary.comresearchgate.net
Pyridine Ring In-plane Deformation~620 nih.gov
Pyridine Ring Out-of-plane Deformation~401 nih.gov

Note: The exact positions of these bands can vary slightly depending on the molecular environment and sample preparation.

X-ray Crystallography of Ligand Structures

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of this compound in the solid state. Structural analysis of the free ligand reveals crucial details about its conformation, bond lengths, and bond angles, which are essential for understanding its coordination chemistry.

The ligand this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure shows that the molecule is not entirely planar. There is a notable distortion from planarity in the quinoxaline core, measured at 8.4°. rsc.org The two pyridyl rings are twisted relative to the central quinoxaline ring system. The torsional angle of the C-C bond connecting the pyridyl rings to the quinoxaline core is approximately 30.3°. rsc.org This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

The key crystallographic data for the unsubstituted this compound ligand are presented in the table below.

ParameterValueReference
FormulaC₁₈H₁₂N₄ nih.gov
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)6.2166 researchgate.net
b (Å)15.0398 researchgate.net
c (Å)15.4147 researchgate.net
β (°)98.911 researchgate.net
Z (molecules/unit cell)2 researchgate.net

This structural information is fundamental for predicting and interpreting the formation and geometry of its metal complexes.

Coordination Chemistry of 2,3 Bis 2 Pyridyl Quinoxaline and Its Derivatives

Ligand Coordination Modes and Geometries

The coordination of 2,3-Bis(2-pyridyl)quinoxaline to metal centers is characterized by its adaptability, primarily utilizing its nitrogen donor atoms. The specific coordination mode is influenced by factors such as the metal ion's identity, the presence of other ligands, and the reaction conditions.

Bidentate Coordination (e.g., N,N-chelation involving pyridyl nitrogens, or pyridyl and pyrazine (B50134) nitrogens)

This compound can function as a bidentate ligand in two principal ways. The first involves the chelation of a metal ion through one of the pyridyl nitrogen atoms and the adjacent pyrazine nitrogen atom, forming a stable five-membered ring. This mode of coordination has been observed in various ruthenium complexes, where the Ru-N(pyridine) and Ru-N(pyrazine) bond distances are distinct. For instance, in the complex Ru(bpy)₂(BL)₂, the Ru-N(pyridine) bond length is approximately 2.06 Å, while the Ru-N(pyrazine) bond is slightly longer at 2.096 Å. isca.in This five-membered chelate ring formation is a common feature in the coordination chemistry of polypyridyl ligands. isca.intandfonline.com

Alternatively, dpq (B32596) can coordinate to a metal center through the nitrogen atoms of both pyridyl groups, resulting in the formation of a seven-membered chelate ring. tandfonline.comasianpubs.org This coordination mode is particularly noted in complexes where steric or electronic factors disfavor the involvement of the pyrazine nitrogens. For example, in complexes of technetium(V) and rhenium(V) with the formula [MOCl₂(X)(DPQ)] (where M = Tc or Re), experimental evidence points to bidentate coordination exclusively through the two pyridinic nitrogen atoms, leaving the quinoxaline (B1680401) nitrogens uncoordinated. tandfonline.comtandfonline.com Similarly, in a cobalt(II) complex with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline, the ligand acts as a bidentate chelator, coordinating to the Co(II) center via the two pyridine (B92270) nitrogen atoms to form a seven-membered ring. asianpubs.org Platinum(II) complexes with dpq and its derivatives also exhibit this seven-membered chelation. researchgate.netrsc.org

Metal CenterAncillary LigandsCoordination ModeChelate Ring SizeReference(s)
Ruthenium(II)2,2'-bipyridinePyridyl-Pyrazine N,N-chelation5-membered isca.in
Technetium(V)Oxo, Chloro, EthoxyPyridyl-Pyridyl N,N-chelation7-membered tandfonline.comtandfonline.com
Rhenium(V)Oxo, Chloro, EthoxyPyridyl-Pyridyl N,N-chelation7-membered tandfonline.comtandfonline.com
Cobalt(II)2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxalinePyridyl-Pyridyl N,N-chelation7-membered asianpubs.org
Platinum(II)DichloroPyridyl-Pyridyl N,N-chelation7-membered researchgate.netrsc.org

Multidentate and Bridging Ligand Architectures (e.g., formation of di- and multinuclear complexes)

The presence of two distinct chelating sites within the this compound framework makes it an excellent bridging ligand for the construction of di- and multinuclear complexes. rsc.org In such architectures, the dpq ligand connects two or more metal centers, facilitating electronic communication between them. This property is fundamental to the design of supramolecular assemblies with applications in light harvesting and photocatalysis. mdpi.com

A notable example is the formation of homobimetallic osmium(II) complexes with the general formula [[(bpy)₂Os]₂(BL)]⁴⁺, where BL is dpq or its derivatives. isca.inresearchgate.net In these complexes, each {Os(bpy)₂}²⁺ unit is coordinated to one of the bidentate sites of the dpq bridge. isca.inresearchgate.net Similarly, dpq has been employed to bridge different metal centers, leading to heterodinuclear complexes such as the Ru-Pt systems [(phen)₂Ru(μ-L)PtCl₂]²⁺, where L includes dpq. acs.orgnih.gov The bridging nature of dpq is also evident in the formation of a tetranuclear copper(II) complex, [Cu₄(μ₂-AcO)₆(AcO)₂(DPQ)₂], where the dpq ligand coordinates to the terminal copper atoms. researchgate.net The ability of dpq to act as a bridge is not limited to two metal centers; it can be a component in larger supramolecular structures, as seen in a complex containing two {[(bpy)₂Os(dpp)]₂Ru} units bridged by a dpq ligand. isca.me

Complex TypeMetal CentersBridging LigandAncillary LigandsReference(s)
HomobimetallicOs(II), Os(II)dpq2,2'-bipyridine isca.inresearchgate.net
HeterodinuclearRu(II), Pt(II)dpq1,10-phenanthroline, Chloro acs.orgnih.gov
TetranuclearCu(II)dpqAcetato researchgate.net
Multinuclear Supramolecular AssemblyOs(II), Ru(II)dpq, dpp2,2'-bipyridine isca.me

Influence of Substituents on Coordination Behavior

The coordination properties of this compound can be systematically tuned by introducing substituents onto the quinoxaline ring. Electron-donating groups, such as methyl (as in 6,7-dimethyl-2,3-bis(2-pyridyl)quinoxaline, Me₂dpq), and electron-withdrawing groups, such as chloro (as in 6,7-dichloro-2,3-bis(2-pyridyl)quinoxaline, Cl₂dpq), have a significant impact on the electronic structure of the ligand and, consequently, its metal complexes. researchgate.net

Electron-donating groups generally increase the electron density on the ligand, which can affect the redox potentials and reactivity of the corresponding metal complexes. For instance, Me₂dpq is harder to reduce than the unsubstituted dpq by 180 mV. researchgate.net Conversely, electron-withdrawing groups make the ligand easier to reduce; Cl₂dpq is easier to reduce than dpq by 250 mV. researchgate.net These modifications allow for the fine-tuning of the energy of the lowest unoccupied molecular orbital (LUMO) of the bridging ligand. researchgate.net The reactivity of platinum(II) complexes is also influenced by such substitutions, with the rate of substitution being enhanced by the introduction of two methyl groups or by extending the π-conjugation on the dpq core ligand. researchgate.netrsc.org The addition of electron-donating groups can increase electron density at the metal center through inductive effects, which in turn can influence the rate of substitution reactions. rsc.org

Formation of Metal Complexes with Transition Metals

The rich coordination chemistry of this compound and its derivatives has been extensively explored with a variety of transition metals, with a particular focus on ruthenium and osmium due to the interesting photophysical and electrochemical properties of their polypyridyl complexes.

Ruthenium Complexes

A wide range of ruthenium complexes incorporating dpq and its derivatives have been synthesized and characterized. These include mononuclear, dinuclear, and multinuclear species. Mononuclear complexes of the type [Ru(bpy)n(BL)₃-n]²⁺ (where BL is dpq and n = 0-2) have been studied for their structural, redox, and photophysical properties. isca.in The crystal structure of Ru(bpy)₂(dpq)₂ has been determined, confirming the bidentate coordination of the dpq ligand. isca.in The reaction of Ru₃(CO)₁₂ with dpq can yield mononuclear complexes such as Ru(CO)₃(dpq) and Ru(CO)₂(dpq)(py). researchgate.net

Binuclear ruthenium complexes, where dpq acts as a bridging ligand, are of significant interest. For example, the complex [(bpy)₂Ru(dpq)Cu(PPh₃)₂]³⁺ has been synthesized and structurally characterized. rsc.org Heterodinuclear Ru-Pt complexes, such as [(phen)₂Ru(μ-dpq)PtCl₂]²⁺, have also been prepared and their reactivity studied. acs.orgrsc.org Furthermore, dpq has been incorporated into larger supramolecular structures, including trimetallic complexes of the form {[(bpy)₂Ru(BL)]₂MCl₂}ⁿ⁺, where BL can be dpq and M can be another metal like Ir(III) or Os(II). mdpi.com

Complex FormulaNuclearityKey FeaturesReference(s)
[Ru(bpy)₂(dpq)]²⁺MononuclearBidentate dpq coordination, photophysical studies isca.in
Ru(CO)₃(dpq)MononuclearCarbonyl ancillary ligands researchgate.net
[(bpy)₂Ru(dpq)Cu(PPh₃)₂]³⁺BinuclearHeterobimetallic Ru-Cu, bridging dpq rsc.org
[(phen)₂Ru(μ-dpq)PtCl₂]²⁺BinuclearHeterobimetallic Ru-Pt, bridging dpq acs.orgrsc.org
{[(bpy)₂Ru(dpq)]₂MCl₂}ⁿ⁺TrinuclearHeterotrimetallic, bridging dpq mdpi.com

Osmium Complexes

Similar to ruthenium, osmium forms a variety of complexes with this compound. Mononuclear osmium complexes, such as Os(bpy)₂(dpq)₂, have been synthesized and their electrochemical and spectroscopic properties investigated. researchgate.net The reaction of Os₃(CO)₁₂ with dpq yields the mononuclear complex Os(CO)₃(dpq). researchgate.netresearchgate.net

A significant area of research has been the synthesis and characterization of homobimetallic osmium(II) complexes of the general formula [[(bpy)₂Os]₂(BL)]⁴⁺, where BL includes dpq. isca.inresearchgate.netacs.org The electrochemical and spectroscopic properties of these complexes have been studied in detail, providing insights into the metal-to-ligand charge-transfer (MLCT) transitions. isca.inacs.org Mixed-metal Os/Ru complexes have also been prepared, allowing for comparative studies of their properties. isca.in The mixed-valence systems derived from these bimetallic complexes exhibit interesting intervalence charge transfer (IVCT) bands in the near-infrared region. acs.org

Complex FormulaNuclearityKey FeaturesReference(s)
[Os(bpy)₂(dpq)]²⁺MononuclearBidentate dpq coordination, spectroscopic studies researchgate.net
Os(CO)₃(dpq)MononuclearCarbonyl ancillary ligands researchgate.netresearchgate.net
[[(bpy)₂Os]₂(dpq)]⁴⁺BinuclearHomobimetallic Os-Os, bridging dpq, MLCT studies isca.inresearchgate.netacs.org
[(bpy)₂Os(dpq)Ru(bpy)₂]⁴⁺BinuclearHeterobimetallic Os-Ru, bridging dpq, comparative studies researchgate.net

Platinum Complexes

Platinum(II) complexes featuring 2,3-di(2-pyridyl)quinoxaline (bpq) and its derivatives, such as 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dmbpq) and 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq), have been synthesized and characterized. rsc.org In these complexes, the ligands act as bidentate chelators, forming unusual seven-membered rings with the Pt(II) ion. rsc.org The general formula for these dichloro platinum(II) complexes is [Pt(L)Cl2], where L represents the respective quinoxaline-based ligand. rsc.orgresearcher.life

The reactivity of these platinum complexes has been investigated through substitution kinetics. rsc.org Aquated versions of these complexes, [Pt(L)(OH2)2]2+, were prepared, and their reactions with thiourea (B124793) nucleophiles were studied. rsc.orgresearchgate.net The kinetic data revealed that the two aqua ligands are substituted simultaneously. rsc.orgresearchgate.net This is followed by a slower dechelation of the primary ligand to form [Pt(Nu)4]2+. rsc.org The rate of these substitution reactions is influenced by the substituents on the quinoxaline ring system. rsc.org For instance, the introduction of methyl groups or the extension of the π-conjugation on the bpq ligand leads to an enhanced reaction rate. rsc.org The observed reactivity order is [bpqPt(OH2)2]2+ < [dmbpqPt(OH2)2]2+ < [bbqPt(OH2)2]2+. rsc.org

Mixed-metal complexes containing both platinum and ruthenium have also been synthesized. researchgate.net Complexes of the type (tpy)RuCl(BL)PtCl2, where BL is a polyazine bridging ligand like dpq, feature an electron-rich ruthenium center. researchgate.net These complexes exhibit low-energy Ru → BL charge-transfer bands that can be tuned by modifying the bridging ligand. researchgate.net

In a different structural motif, platinum(IV) complexes with quinoxaline-2,3-dithiolate (qdt) ligands have been reported. The complex trans-[Pt(4-ap)2(qdt)2], where 4-ap is 4-aminopyridyl, features a pseudo-octahedral N2S4 coordination environment around the central Pt(IV) atom. iucr.org

Complex FormulaLigandKey Feature
[Pt(bpq)Cl2]2,3-di(2-pyridyl)quinoxalineSeven-membered chelate ring
[Pt(dmbpq)Cl2]6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineSeven-membered chelate ring
[Pt(bbq)Cl2]2,3-bis(2'-pyridyl)benzo[g]quinoxalineSeven-membered chelate ring
(tpy)RuCl(dpq)PtCl22,3-di(2-pyridyl)quinoxalineMixed Ru-Pt complex
trans-[Pt(4-ap)2(qdt)2]quinoxaline-2,3-dithiolatePt(IV) with dithiolene ligand

Cobalt Complexes

The coordination chemistry of cobalt with this compound (dpq) and its derivatives has been explored, leading to the formation of complexes with varying geometries. For instance, Co(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline have been synthesized, resulting in tetrahedral complexes with the formula CoX2(DPYQ) (where X = Cl-, Br-) and dinuclear complexes CoI2(DPYQ)2. isca.in Similarly, with the ligand 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, tetrahedral Co(II) compounds have been prepared in toluene. isca.in

A Co(II) complex with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline has been synthesized where the ligand acts as a bidentate, coordinating through the two nitrogen atoms of the pyridine groups. asianpubs.org The crystal structure of this complex reveals the formation of one-dimensional chains stabilized by intermolecular face-to-face aryl stacking interactions. asianpubs.org

In the context of the simpler ligand 2-(2'-pyridyl)quinoxaline (L), both five- and six-coordinate Co(II) complexes have been reported. The reaction of cobalt(II) perchlorate (B79767) hexahydrate and anhydrous cobalt(II) chloride with L yielded CoL2(H2O)22·H2O·2CH3OH and CoLCl2(DMF) respectively. isca.in The former exhibits a distorted octahedral geometry, while the latter has a trigonal bipyramidal geometry around the cobalt atom. isca.inresearchgate.net

Furthermore, a dinuclear cobalt complex, [Co(pqx)Cl2]2, has been noted to have a distorted trigonal bipyramidal geometry in the solid state. nih.gov

Complex FormulaLigandGeometry
CoX2(DPYQ) (X=Cl, Br)2,3-di(2-pyridyl)quinoxalineTetrahedral
CoI2(DPYQ)22,3-di(2-pyridyl)quinoxalineDinuclear
Co(II) complex6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineTetrahedral
Co(II) complex2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxalineBidentate coordination
CoL2(H2O)22·H2O·2CH3OH2-(2'-pyridyl)quinoxalineDistorted Octahedral
CoLCl2(DMF)2-(2'-pyridyl)quinoxalineTrigonal Bipyramidal
[Co(pqx)Cl2]22-(2'-pyridyl)quinoxalineDistorted Trigonal Bipyramidal

Silver Complexes

The coordination of this compound (dpq) and its derivatives with silver(I) ions has resulted in the formation of various polynuclear and polymeric structures. acs.org The reaction of dpq (L1) and its dimethoxy derivative, 2,3-di-2-pyridyl-5,8-dimethoxyquinoxaline (L2), with silver(I) salts yields boxlike dinuclear complexes. acs.org In [AgL1(CH3CN)]2(BF4)2, each Ag(I) center is four-coordinated by three nitrogen atoms from two L1 ligands and one nitrogen from an acetonitrile (B52724) molecule, adopting a distorted tetrahedral geometry. acs.org A similar structure is observed for the L2 complex, with an additional weak interaction with the methoxy (B1213986) oxygen. acs.org

With the larger ligand 2,3,7,8-tetrakis(2-pyridyl)pyrazino[2,3-g]quinoxaline (L3), one-dimensional zigzag chain coordination polymers are formed. acs.org These polymers are constructed from fundamental boxlike dinuclear subunits similar to those found in the L1 and L2 complexes. acs.org

Research has also been conducted on silver(I) complexes with 2,3-bis(thienyl)quinoxalines. scirp.org Unlike their pyridyl counterparts, these ligands coordinate to silver(I) exclusively through the quinoxaline nitrogen atoms, without involving the thienyl sulfur atoms. scirp.org

The ligand 2-(2′-pyridyl)-quinoxaline (L) has been shown to form both mononuclear complexes, [AgL2·X] (where X is a counter-ion), and a 1-D coordination polymer, [Ag2L(CF3CO2)2]n. tandfonline.com In the mononuclear complexes, L acts as a bidentate chelating ligand. In the polymer, L exhibits a mixed bidentate-monodentate coordination mode. tandfonline.com

Complex FormulaLigandStructural Feature
[AgL1(CH3CN)]2(BF4)22,3-di-2-pyridylquinoxaline (L1)Boxlike dinuclear complex
[AgL2(CH3CN)2]2(ClO4)22,3-di-2-pyridyl-5,8-dimethoxyquinoxaline (L2)Boxlike dinuclear complex
{[Ag2L3(NO3)2]·CH3CN}∞2,3,7,8-tetrakis(2-pyridyl)pyrazino[2,3-g]quinoxaline (L3)1-D zigzag chain polymer
[AgL2·X]2-(2′-pyridyl)-quinoxaline (L)Mononuclear complex
[Ag2L(CF3CO2)2]n2-(2′-pyridyl)-quinoxaline (L)1-D coordination polymer

Palladium Complexes

Palladium(II) complexes with this compound and related ligands have been synthesized and are noted for their potential applications in catalysis. mdpi.comresearchgate.net For example, palladium(II) dichloride reacts with 2,2′-azoquinoxaline to form di-µ-chloro-2,2′-azobis-(7,7′-bis-benzoyl-quinoxaline) dipalladium(II) complexes. isca.in

Palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for various cross-coupling reactions. mdpi.com While specific examples with this compound as the primary ligand in this context are not detailed in the provided search results, the general reactivity of palladium complexes suggests their potential in reactions like the Suzuki-Miyaura coupling. mdpi.comiitd.ac.in

Complex TypeLigand SystemPotential Application
Dipalladium(II) complex2,2′-azoquinoxalineNot specified
Palladium(II) NHC complexesGeneral N-heterocyclic carbenesCatalysis (e.g., Suzuki-Miyaura)

Iron Complexes

Iron complexes with this compound (DPQ) and its analogs have been synthesized and characterized. An iron(II) compound with the formula [Fe(DPQ)2(NCS)2]·CO(CH3)2 has been prepared, and its crystal structure was determined. isca.in Magnetic susceptibility measurements revealed that this complex is high spin. isca.in

In another example, a five-coordinate dinuclear iron(II) structure has been proposed for a complex where two Fe(II) atoms are bridged by chloride ions. isca.in

With the simpler ligand 2-(2'-pyridyl)quinoxaline (pqx), a dinuclear iron(II) complex, [Fe(pqx)Cl2]2, has been synthesized. mdpi.com This complex is noted to have a distorted trigonal bipyramidal geometry in the solid state. nih.govmdpi.com

Equilibrium studies of iron(III) with quinoxaline in methanol (B129727) have also been conducted, indicating the formation of complexes such as [Fe(qx)]3+ and [Fe2(qx)]6+. mdpi.com

Complex Formula/TypeLigandKey Finding/Property
[Fe(DPQ)2(NCS)2]·CO(CH3)2This compound (DPQ)High spin Fe(II) complex
Dinuclear Fe(II) complexNot specifiedFive-coordinate, chloride-bridged
[Fe(pqx)Cl2]22-(2'-pyridyl)quinoxaline (pqx)Distorted trigonal bipyramidal geometry
[Fe(qx)]3+, [Fe2(qx)]6+Quinoxaline (qx)Formation in methanol solution

Nickel, Copper, Zinc Complexes

Complexes of nickel(II), copper(II), and zinc(II) with this compound and its derivatives have been extensively studied, revealing a range of coordination geometries.

Nickel(II) Complexes: Nickel(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline (DPYQ) have been reported, including the octahedral complexes Ni2Cl4(DPYQ)(H2O)2 and Ni(Br2)(DPYQ). isca.in With 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, octahedral Ni(II) complexes have been formed in toluene. isca.in A dinuclear nickel(II) complex with 2-(2'-pyridyl)quinoxaline (pqx), [Ni(pqx)Cl2]2, is reported to have a distorted trigonal bipyramidal geometry in the solid state. nih.govmdpi.com Additionally, a dinuclear nickel(II) complex with 2,6-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddqx) and a bridging azide (B81097) ligand, [Ni(ddqx)2(µ1,3-N3)]2(ClO4)2, has been synthesized and characterized. airitilibrary.com

Copper(II) Complexes: Copper(II) halide complexes with 2,3-di-(2-pyridyl)quinoxaline (DPYQ), CuX2(DPYQ), have been synthesized. isca.in With 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, octahedral Cu(II) complexes are formed. isca.in A linear tetranuclear copper(II) complex, [Cu4(μ2-AcO)6(AcO)2(DPQ)2], has been reported where the DPQ ligand chelates to the terminal copper atoms. researchgate.net A copper(II) complex with this compound and tricyanomethanide, [Cu(2,3-dpq)(tcm)2]n, forms linear chains of five-coordinate copper atoms with a square pyramidal geometry. nih.gov The mononuclear complex [Cu(pqx)Cl2(DMSO)], derived from 2-(2'-pyridyl)quinoxaline, exhibits a trigonal bipyramidal geometry. mdpi.com

Zinc(II) Complexes: A tetrahedral Zn(II) complex with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline has been prepared in toluene. isca.in With the simpler ligand 2-(2'-pyridyl)quinoxaline (pqx), a mononuclear complex, [Zn(pqx)Cl2], has been synthesized and found to have a tetrahedral environment around the zinc atom. nih.govmdpi.com The coordination of ZnX2 (X = Cl-, Br-, I-) to 2,3-di(pyridin-2-yl)benzo[g]quinoxaline (dpb) has been shown to significantly influence the photophysical properties of the ligand. researchgate.netacs.org

MetalLigandComplex Formula/TypeGeometry
Ni(II)2,3-di-(2-pyridyl)quinoxaline (DPYQ)Ni2Cl4(DPYQ)(H2O)2, Ni(Br2)(DPYQ)Octahedral
Ni(II)6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineNi(II) complexOctahedral
Ni(II)2-(2'-pyridyl)quinoxaline (pqx)[Ni(pqx)Cl2]2Distorted Trigonal Bipyramidal
Ni(II)2,6-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddqx)[Ni(ddqx)2(µ1,3-N3)]2(ClO4)2Dinuclear
Cu(II)2,3-di-(2-pyridyl)quinoxaline (DPYQ)CuX2(DPYQ)Varies
Cu(II)6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineCu(II) complexOctahedral
Cu(II)This compound (DPQ)[Cu4(μ2-AcO)6(AcO)2(DPQ)2]Linear Tetranuclear
Cu(II)This compound (2,3-dpq)[Cu(2,3-dpq)(tcm)2]nSquare Pyramidal
Cu(II)2-(2'-pyridyl)quinoxaline (pqx)[Cu(pqx)Cl2(DMSO)]Trigonal Bipyramidal
Zn(II)6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineZn(II) complexTetrahedral
Zn(II)2-(2'-pyridyl)quinoxaline (pqx)[Zn(pqx)Cl2]Tetrahedral
Zn(II)2,3-di(pyridin-2-yl)benzo[g]quinoxaline (dpb)[Zn(dpb)X2]Influences photophysics

Technetium and Rhenium Complexes

Complexes of technetium and rhenium with this compound and its derivatives have been synthesized, often with a focus on their photophysical and electrochemical properties.

Rhenium Complexes: Mononuclear rhenium(I) carbonyl complexes with the general formula [Re(CO)3Cl(L)], where L can be 2,3-di(2-pyridyl)quinoxaline (dpq) or its derivatives, have been prepared. isca.in The crystal structure of [Re(CO)3Cl(dpq)] has been determined. isca.in These complexes are emissive in solution at room temperature, with the luminescence originating from a metal-to-ligand charge transfer (MLCT) excited state. isca.in Bimetallic complexes of the type [Re(CO)3Cl]2(BL), where BL is dpq or a related ligand, have also been synthesized. acs.org Furthermore, rhenium(I) tricarbonyl complexes with 1,2,3-triazoloquinoxaline ligands, derived from tetrazolo[1,5-a]quinoxalines, have been prepared and structurally characterized. beilstein-journals.org

Technetium Complexes: While the provided search results focus heavily on rhenium, the synthesis of technetium complexes with similar polypyridyl ligands is a related area of research, often driven by applications in radiopharmaceuticals. However, specific details on technetium complexes with this compound were not prominent in the search results.

MetalLigandComplex Formula/TypeKey Property/Feature
Rhenium(I)2,3-di(2-pyridyl)quinoxaline (dpq)[Re(CO)3Cl(dpq)]Emissive, MLCT state
Rhenium(I)6,7-dimethyl-2,3-bis(2-pyridyl)quinoxaline (ddpq)Re(I) carbonyl complexEmissive in solution
Rhenium(I)2,3-di(2-pyridyl)quinoxaline (BL)[Re(CO)3Cl]2(BL)Bimetallic complex
Rhenium(I)1,2,3-triazoloquinoxalineRhenium tricarbonyl complexesStructurally characterized

Iridium Complexes

The coordination chemistry of this compound (dpq) with iridium(III) has garnered significant interest, particularly in the development of luminescent materials and multinuclear systems with unique photophysical and electrochemical properties.

Iridium(III) complexes incorporating dpq often exhibit intense absorption bands and notable phosphorescence. For instance, heteroleptic cationic iridium complexes have been synthesized using π-expansive cyclometalating ligands like 2,3-diphenylbenzo[g]quinoxaline (B13131610) alongside various diimine ligands. osti.gov These complexes show weak near-infrared (NIR) phosphorescence with emission maxima spanning from 700 to 1400 nm. osti.gov The photophysical properties of these complexes can be finely tuned by modifying the ligands. For example, in a series of bis-cyclometalated iridium(III) complexes with terpyridine analogues, functionalization of the bis-quinoxalinyl units provided a means to adjust the photophysical attributes. rsc.org The emission wavelengths of these complexes were observed in the orange-red region of the spectrum. rsc.org Similarly, other iridium complexes with orthometalated quinoxaline ligands have been synthesized, demonstrating the ability to fine-tune the phosphorescent peak wavelength to cover the spectral range of 622–649 nm with high quantum efficiencies. acs.org

The versatility of dpq as a bridging ligand has been exploited in the construction of multimetallic iridium(III) complexes. Trimetallic complexes of the type {[(bpy)₂Ru(BL)]₂IrCl₂}⁵⁺ (where BL = dpq or its derivatives and bpy = 2,2′-bipyridine) have been prepared. capes.gov.br These systems are of interest because they couple two visible light-absorbing centers to a known catalytically active iridium center. capes.gov.br The electrochemical properties of these complexes are characterized by a ruthenium-based oxidation and multiple ligand-based reductions. capes.gov.br The dpq-bridged systems in this series are noted to emit light in fluid solution at room temperature. capes.gov.br

Binuclear half-sandwich iridium(III) complexes have also been reported, where two {Ir(η-ar)Cl} moieties are linked by nitrogen-donor bridging ligands. mdpi.com Furthermore, mononuclear cationic complexes of the formula [(η⁵-C₅Me₅)MCl(poly-py)]⁺, where M is iridium and poly-py is a polypyridyl ligand such as dpq, have been synthesized and characterized. tandfonline.com

The structural characterization of these iridium complexes often reveals a distorted octahedral geometry around the iridium(III) center. acs.orgacs.org For example, in bis-cyclometalated complexes, the quinoxaline nitrogen atoms and the carbon atoms of the orthometalated phenyl groups can adopt specific orientations, such as a mutual trans- and cis-position, respectively. acs.org

Table 1: Selected Iridium Complexes of this compound and its Derivatives

Complex Key Features Reference
{[(bpy)₂Ru(dpq)]₂IrCl₂}⁵⁺ Trimetallic; Ru-based oxidation; Ligand-based reductions; Emissive in solution. capes.gov.br
[Ir(ppy)₂(dppn)][PF₆] Contains a dppn ligand (benzo[i]dipyrido[3,2-a:2′,3′c]phenazine); Significant bending of the dppn ligand upon coordination. mdpi.com
[(η⁵-C₅Me₅)IrCl(dpq)]⁺ Mononuclear cationic half-sandwich complex. tandfonline.com
[Ir(dpqx)₂(ancillary ligand)] Orthometalated quinoxaline ligands; Tunable phosphorescence (622–649 nm). acs.org

Cadmium Complexes

The coordination of this compound (dpq) and its derivatives to cadmium(II) has been explored, leading to the formation of complexes with interesting structural and photophysical properties.

In one example, cadmium(II) complexes of the general formula M(Qx)₂Ni(CN)₄, where M is Cd and Qx is quinoxaline, have been investigated through infrared and Raman spectroscopy. isca.in Another study reports the synthesis and characterization of new complexes of various transition metals, including cadmium(II), with 3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide (LHP). sciepub.com The resulting cadmium chelate was found to have a 1:2 metal-to-ligand ratio. sciepub.com

Table 2: Selected Cadmium Complexes of Quinoxaline Derivatives

Ligand Complex Formula/Type Key Findings Reference
Quinoxaline (Qx) Cd(Qx)₂Ni(CN)₄ Investigated by IR and Raman spectra. isca.in
3-methyl-2-(pyridine-2-yl-methylene-hydrazinocarbonyl)quinoxaline-4-oxide (LHP) [Cd(LHP)₂(OAc)₂]·nH₂O 1:2 metal-to-ligand ratio was observed. sciepub.com

Supramolecular Assembly and Metal-Organic Framework (MOF) Precursors

The ligand this compound (dpq) and its derivatives are pivotal in the construction of supramolecular assemblies and as precursors for Metal-Organic Frameworks (MOFs). Their rigid structure and multiple nitrogen donor sites make them ideal building blocks for creating complex, functional architectures.

Self-Assembly Principles in Coordination Polymers

The formation of coordination polymers relies on the principles of self-assembly, where metal ions and organic ligands spontaneously organize into extended networks. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal center and the connectivity of the ligand.

For instance, the flexible ligand 2,3-bis(triazol-1-ylmethyl)quinoxaline has been used to synthesize a series of metal complexes. isca.me The resulting structures, characterized by single-crystal X-ray analysis, demonstrate that the coordination geometry of the metal ions and the nature of the counterions are key factors in defining the final framework. isca.me These assemblies can form layered structures stabilized by π-π stacking and hydrogen-bonding interactions. isca.me Similarly, the electrostatic layer-by-layer self-assembly technique has been employed to prepare novel copper(II) complexes with dipyrido[3,2-d:2′,3′-f]quinoxaline, resulting in dinuclear and mononuclear structures that extend into layered frameworks. isca.me

Design of Multimetallic Systems

The dpq ligand is an excellent bridging unit for designing multimetallic systems, enabling communication and energy transfer between metal centers. rsc.org These systems are of great interest for applications in light harvesting and catalysis. rsc.orgrsc.org

A variety of homo- and heterobimetallic complexes have been synthesized using dpq and its analogue, 2,3-bis(2-pyridyl)benzoquinoxaline (dpb). isca.in Spectroscopic and spectroelectrochemical comparisons have been made among complexes like [(bpy)₂Ru(BL)Os(bpy)₂]⁴⁺, [(bpy)₂Ru(BL)Ru(bpy)₂]⁴⁺, and [(bpy)₂Os(BL)Os(bpy)₂]⁴⁺, where BL is dpq or dpb. isca.in These studies show that the visible spectroscopy of mixed-metal systems can be accurately interpreted by comparison with their homobimetallic counterparts. isca.in

Furthermore, trimetallic complexes of the type {[(bpy)₂Ru(BL)]₂MCl₂}ⁿ⁺ have been synthesized, incorporating dpq and its derivatives as bridging ligands with central metals like iridium(III), rhodium(III), or osmium(II). mdpi.com These polymetallic systems exhibit unique photophysical and electrochemical properties. mdpi.com A specific example is the supramolecular architecture [{(TL)₂Ru(dpp)}₂Ru(BL)PtCl₂]⁶⁺ (where BL can be dpq), which is active in photocatalytic hydrogen production from water. rsc.org The efficiency of this system is strongly influenced by the nature of the bridging ligand, with dpq-containing complexes showing enhanced catalytic activity. rsc.org

Heterodinuclear complexes such as [(phen)₂Ru(μ-L)PtCl₂]²⁺, where L includes dpq, have also been synthesized and studied for their potential as anticancer prodrugs. acs.org The π-conjugation of the bridging ligand plays a role in the reactivity of these complexes. acs.org

Advanced Characterization of Metal Complexes

A comprehensive understanding of the properties and structures of metal complexes of this compound and its derivatives is achieved through a combination of advanced characterization techniques. isca.me These methods provide detailed insights into their electronic structure, geometry, and behavior in different environments.

Common spectroscopic techniques employed include Infrared (IR), Far-IR, UV-Visible, and various Nuclear Magnetic Resonance (NMR) spectroscopies (¹H, ¹³C, ³¹P). isca.me Mass spectrometry, Electron Spin Resonance (ESR), and Mössbauer spectroscopy are also utilized. isca.me Electrochemical studies, such as cyclic voltammetry, provide crucial information about the redox properties of these complexes, identifying metal-centered and ligand-centered processes. capes.gov.brisca.me For luminescent complexes, excited-state properties like emission spectra, photochemical behavior, and excited-state lifetimes are determined. isca.me

Spectroelectrochemical methods are particularly powerful, allowing for the characterization of species generated at different potentials. isca.in For example, resonance Raman spectra of the reduced forms of [Re(CO)₃Cl(dpq)] have been used to show that the electron density is polarized towards the bound pyridyl ring, providing a model for the metal-to-ligand charge transfer (MLCT) state. isca.in

Single Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes in the solid state. This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions like π-π stacking and hydrogen bonding.

Numerous crystal structures of complexes containing dpq and its derivatives have been reported. For example, the structure of [Re(CO)₃Cl(dpq)] was determined by single-crystal X-ray diffraction, providing a basis for understanding its spectroscopic properties. isca.in The crystal structure of a dinuclear copper(I) complex, [(Ph₃P)₂Cu(dpq)Cu(PPh₃)₂][BF₄]₂, revealed that the pyridine rings are twisted out of plane with respect to the non-planar quinoxaline ring. isca.in

In the case of iridium(III) complexes, X-ray crystallography has confirmed distorted octahedral coordination geometries. rsc.orgacs.org For a bis-cyclometalated iridium(III) complex, diffraction studies revealed a cyclometalated coordination sphere with an [Ir(N^N^C)₂]PF₆ arrangement. rsc.org The structure of [Ir(ppy)₂(dppn)][PF₆] showed that the dppn ligand is significantly bent upon coordination to the iridium center. mdpi.com

Table 3: Selected Crystallographic Data for Metal Complexes of dpq and its Derivatives

Complex Space Group Key Structural Features Reference
[Re(CO)₃Cl(dpq)] - - isca.in
[(Ph₃P)₂Cu(dpq)Cu(PPh₃)₂][BF₄]₂ - Pyridine rings twisted out of quinoxaline plane. isca.in
[Ir(ppy)₂(dppn)][PF₆] P-1 Triclinic; Significant bending of the dppn ligand. mdpi.com
Rh(dpq)₂Br₂·CH₃CN Triclinic. acs.org

Elemental Analysis and Molar Conductance

Elemental analysis is a fundamental technique used to confirm the bulk purity and stoichiometry of newly synthesized coordination complexes of this compound (dpq) and its derivatives. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is then compared with the calculated theoretical values based on the proposed molecular formula. Close agreement between the experimental and calculated values provides strong evidence for the integrity of the prepared complexes. For instance, the identities of various mononuclear and dinuclear ruthenium(II) complexes containing dpq have been confirmed through elemental analysis, showing good agreement between calculated and experimental values. uark.edu Similarly, the characterization of cobalt(II), nickel(II), and copper(II) halide complexes of dpq and its methylated derivatives has been supported by elemental analysis. isca.in

Molar conductance measurements are employed to determine the electrolyte nature of the metal complexes in solution. The molar conductivity (ΛM) value of a complex dissolved in a specific solvent at a known concentration indicates whether it behaves as a non-electrolyte or an electrolyte and, if the latter, the number of ions present. For example, molar conductance measurements in DMSO for first-row transition metal complexes with the 2-(2′-pyridyl)quinoxaline (pqx) ligand helped to establish their electrolyte type. nih.gov Values of 31 and 49 S cm² mol⁻¹ for [Co(pqx)Cl₂(DMF)] and Co(pqx)₂(H₂O)₂₂, respectively, suggested a 1:1 electrolyte nature in DMSO. nih.gov Similarly, dinuclear complexes also showed molar conductance values consistent with a 1:1 electrolyte. nih.gov For a series of newly prepared chromium(III), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes, molar conductance measurements in DMSO revealed their octahedral geometry and electrolyte behavior. researchgate.net

Table 1: Molar Conductance of Selected 2-(2'-pyridyl)quinoxaline (pqx) Complexes in DMSO

ComplexMolar Conductance (Λ) in S cm² mol⁻¹Electrolyte Type
[Co(pqx)Cl₂(DMF)]311:1
Co(pqx)₂(H₂O)₂₂491:1
Dinuclear Complex 5461:1
Dinuclear Complex 6301:1
Dinuclear Complex 7401:1
Data sourced from Margariti, A., et al. (2023). nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of coordination complexes, which in turn provides information about the oxidation state and spin state of the central metal ion.

For instance, variable-temperature magnetic susceptibility data for [Fe(DPQ)₂(NCS)₂]·CO(CH₃)₂ revealed that the complex is high spin. isca.in In another study, magnetic measurements of bis-[Ru(dpq)₂Cl₂]Cl indicated that the Ru(III) ion, with a d⁵ electron configuration, is in a low-spin state. researchgate.net The magnetic properties of Co(II), Ni(II), and Cu(II) halide complexes of 2,3-di-(2-pyridyl)quinoxaline have also been interpreted from magnetic and spectral data to elucidate their structures. isca.in For a series of Cr(III), Mn(II), and Ni(II) complexes, magnetic susceptibility studies showed them to be magnetically normal high-spin compounds, while an Fe(III) complex was found to be magnetically subnormal. isca.in

In a notable study, a new family of radical-bridged bimetallic complexes, (Cp*₂Co)[M₂Cl₄(dpq)] where M is Fe, Co, or Zn, was synthesized and characterized. rsc.org Magnetic studies, including SQUID magnetometry, were instrumental in confirming the presence of a ligand-centered radical and revealing strong antiferromagnetic coupling between the metal ions and the radical. rsc.org For the iron and cobalt complexes, this strong antiferromagnetic interaction was quantified by large negative coupling constants. rsc.org

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are employed to probe the electronic structure and bonding in this compound complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of dpq complexes typically show intense bands in the ultraviolet (UV) region (around 250-334 nm) assigned to π → π* and n → π* intraligand transitions. nih.govosti.gov In the visible region, metal-to-ligand charge transfer (MLCT) bands are observed, which are characteristic of transition metal complexes with polypyridyl ligands. osti.govnih.gov For example, ruthenium(II) complexes of dpq exhibit MLCT bands in the range of 300-517 nm. osti.gov The position of the MLCT band can be influenced by the other ligands present in the complex and the solvent. osti.govacs.org For instance, in a series of heterodinuclear Ru-Pt complexes, the MLCT bands were observed to shift depending on the extent of π-conjugation in the bridging ligand. acs.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as radicals or paramagnetic metal ions. In the study of radical-bridged bimetallic complexes of dpq, the solid-state X-band EPR spectrum of the zinc analogue at 293 K showed a single resonance at g = 2.0046, which confirmed the presence of the dpq radical anion. rsc.org Spectroelectrochemistry combining UV-vis-NIR and EPR has been used to study the reversible electron addition in a PtCl₂ complex of 2,3-bis(1-methylimidazol-2-yl)quinoxaline, a derivative of dpq. rsc.orgfu-berlin.de

Resonance Raman Spectroscopy: This technique provides detailed vibrational information about the chromophoric part of a molecule. For binuclear Cu(I) complexes with dpq-based bridging ligands, resonance Raman spectra of the ground state showed strong enhancement of an inter-ring stretching mode and quinoxaline-based modes. isca.inresearchgate.net The excited-state resonance Raman spectra of these complexes displayed features associated with the radical anion of the bridging ligand. isca.in In Ru(II) complexes with a methylated dpq derivative, resonance Raman spectra of the reduced species suggested that the lowest unoccupied molecular orbital (LUMO) is spread across the pyridine and pyrazine/quinoxaline sections of the bridging ligand. isca.in

Mössbauer Spectroscopy: While less commonly reported for dpq complexes in the provided search results, Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It can provide detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.

Photoelectron Spectroscopy: Photoelectron spectroscopy has been used to study the electronic structure of related quinoxaline-dithiolate complexes. isca.in This technique provides information about the energies of molecular orbitals.

Electrochemical Characterization

Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are extensively used to investigate the redox properties of this compound and its metal complexes. isca.me These methods provide information on both ligand-based and metal-centered redox processes.

The dpq ligand itself is electrochemically active and can undergo reversible reductions. The free ligand exhibits a reversible reduction at approximately -1.95 V versus Fc/Fc⁺ in acetonitrile. rsc.org In its complexes, dpq can accept electrons, leading to ligand-based reductions. For example, in a series of ruthenium(II) heteroleptic complexes, [Ru(bpy)n(BL)₃₋n]²⁺ (where BL is dpq), three successive one-electron reductions were observed, which were assigned to the reduction of each of the bidentate ligands. osti.gov

The reduction potentials of the dpq ligand are sensitive to its coordination to a metal center and the nature of any substituents on the quinoxaline ring. Coordination to a Ru(II) center shifts the first reduction of dpq to a less negative potential. rsc.org Electron-withdrawing substituents, such as chlorine, make the ligand easier to reduce, while electron-donating groups, like methyl groups, make it harder to reduce. researchgate.net Spectroelectrochemistry (UV-vis-NIR, EPR) has confirmed that in a PtCl₂ complex with a dpq derivative, the reversible electron addition occurs in the non-coordinated quinoxaline part of the molecule. rsc.orgfu-berlin.de

In some bimetallic complexes, distinct redox waves for each metal center can be observed. For example, in heterodinuclear Ru-Pt complexes of the type [(Ph₂phen)₂Ru(BL)PtCl₂]²⁺ (where BL is dpq), a reversible Ru(II)/III) oxidation was observed at 1.58 V vs SCE, while an irreversible Pt(II)/Pt(IV) oxidation occurred at a lower potential of 1.47 V vs SCE. nih.govresearchgate.net In contrast, for an isoelectronic gold complex, [AuCl₂(bmiq)]⁺, where bmiq is a dpq derivative, electron addition was found to occur at the metal site rather than the ligand. rsc.org

Table 2: Electrochemical Data for Selected this compound (dpq) Complexes

ComplexE₁/₂(ox) (V vs SCE)E₁/₂(red) (V vs SCE)
[(Ph₂phen)₂Ru(dpq)PtCl₂]²⁺1.58 (RuII/III), 1.47 (PtII/IV, irrev.)-0.23, -0.96
[Ru(CO)₃(dpq)]Quasi-reversible-1.65
[Ru(CO)₂(dpq)(py)]Quasi-reversible-1.72
[Os(CO)₃(dpq)]Quasi-reversible-1.57
Data sourced from Witham, J. R., et al. (2011) nih.govresearchgate.net and Khalil, M. M., et al. (2002). researchgate.net

Electronic, Photophysical, and Photochemical Properties of 2,3 Bis 2 Pyridyl Quinoxaline Complexes

Absorption and Emission Characteristics

The absorption and emission spectra of 2,3-Bis(2-pyridyl)quinoxaline (dpq) and its metal complexes are characterized by distinct electronic transitions. The ultraviolet region of the absorption spectra is typically dominated by ligand-centered π→π* transitions. osti.gov In its metal complexes, particularly with transition metals like ruthenium(II) and osmium(II), prominent metal-to-ligand charge-transfer (MLCT) bands appear in the visible region of the spectrum. osti.govisca.inosti.gov

The energy of these MLCT absorption maxima is influenced by the specific metal center, other coordinated ligands, and substituents on the dpq (B32596) ligand itself. acs.orgnih.gov For instance, in a series of platinum(II) complexes, the introduction of dimethyl or benzo groups onto the quinoxaline (B1680401) core of the dpq ligand leads to a red shift in the absorption maxima, indicating a decrease in the energy gap between the HOMO and LUMO. rsc.org Specifically, compared to the parent bpqPtCl₂ complex, dmbpqPtCl₂ and bbqPtCl₂ show red shifts in their visible absorption bands of 18 nm and 32 nm, respectively. rsc.org Similarly, the corresponding diaqua complexes exhibit red shifts of 20 nm and 30 nm. rsc.org

These complexes are often emissive, with luminescence originating from the lowest-energy MLCT excited state. isca.in The emission properties can be systematically tuned by altering the ligands, which affects the energy gap and the degree of electron delocalization. acs.org

Table 1: Absorption Maxima (λmax) for various Pt(II) complexes with this compound derivatives.

Complex λmax (UV region, nm) λmax (Visible region, nm)
bpqPtCl₂ 351 402
dmbpqPtCl₂ 354 420
bbqPtCl₂ 380 434
bpqPt(OH₂)₂²⁺ 349 398
dmbpqPt(OH₂)₂²⁺ 353 418
bbqPt(OH₂)₂²⁺ 374 428

Data sourced from research on seven-membered chelate Pt(II) complexes. rsc.org

Intramolecular Charge Transfer (ICT) Transitions

Intramolecular charge transfer is a key process in the excited state of dpq complexes. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* orbital of the dpq ligand, creating an MLCT state. researchgate.net Theoretical calculations have shown that the two lowest unoccupied molecular orbitals (LUMOs) in dpq-type ligands are close in energy and both can participate in these MLCT transitions. acs.orgnih.gov

In dinuclear complexes where two metal centers are bridged by a dpq-related ligand, intervalence charge transfer (IT) can occur in the mixed-valence state (e.g., Ru(II)/Ru(III)). sydney.edu.auresearchgate.net The stereochemistry of the complex can significantly influence these IT characteristics. For example, diastereoisomers of [{Ru(bpy)₂}₂(μ-dpb)]⁵⁺ (where dpb is a benzo-fused derivative of dpq) exhibit different energies for their IT band maxima, which is attributed to structural differences affecting the electronic coupling between the metal centers. sydney.edu.au In some systems, the ICT process can be influenced by the polarity of the solvent, leading to solvatochromic behavior where the emission wavelength shifts with changing solvent polarity. researchgate.net

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Certain derivatives of this compound exhibit the phenomenon of aggregation-induced emission enhancement (AIEE). researchgate.netrsc.org For example, 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) is only weakly fluorescent in dilute solutions but shows significantly enhanced emission in an aggregated state. researchgate.netrsc.org This effect is attributed to the restriction of intramolecular rotation (RIR) and other vibrational modes in the aggregated form. researchgate.netrsc.org In solution, the molecule can undergo non-radiative decay through these rotational and vibrational motions. When aggregated, these pathways are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. researchgate.netrsc.orgacs.org

This AIEE property can be coupled with other phenomena. For instance, the aggregated form of BPQ can capture protons, leading to reversible fluorescence switching between blue and green emission in acidic and basic media, respectively. rsc.org This behavior arises from a competition between ICT processes and the AIEE effect at different pH levels. rsc.org

Luminescence and Phosphorescence Properties

Complexes of this compound are known for their luminescence, which typically arises from the decay of an MLCT excited state. isca.in Ruthenium(II) complexes of dpq, for instance, are weakly luminescent at room temperature in solution, with emission maxima in the near-infrared region (around 766 nm). osti.gov The luminescence properties are sensitive to the molecular structure and the surrounding environment. osti.govisca.in

Phosphorescence, which is emission from a triplet excited state, is particularly notable in complexes with heavy metals like iridium(III) and platinum(II). worktribe.comrsc.org Iridium(III) complexes using 2,3-diphenylquinoxaline (B159395) derivatives as ligands have been shown to be efficient deep-red phosphorescent emitters. rsc.org The introduction of fluorine atoms into the quinoxaline or phenyl rings can enhance the photoluminescence quantum yields by reducing the rate of non-radiative decay associated with C-H vibrations. rsc.org Similarly, bimetallic Ru(II)/Pt(II) complexes have been synthesized that exhibit strong luminescence. worktribe.com

Excited State Lifetimes and Energy Transfer Dynamics

The excited-state lifetime of dpq complexes is a critical parameter that dictates their photochemical reactivity. For many Ru(II) polypyridyl complexes, the lifetime at room temperature is governed by non-radiative decay from the MLCT state. osti.govosti.gov The rate of this non-radiative decay is related to the energy gap between the excited state and the ground state. osti.gov Lifetimes for Ru(II) complexes with dpq at room temperature have been measured in the range of 70 to 167 nanoseconds. osti.gov

These lifetimes can be systematically controlled through chemical modifications. acs.org Using rigid, extensively delocalized acceptor ligands like dpq can enhance excited-state lifetimes. acs.org In multinuclear complexes, intramolecular energy transfer and electron transfer can occur, which often quenches the luminescence and shortens the lifetime of the initially populated excited state. mdpi.com For example, in a Ru(II),Rh(III),Ru(II) trimetallic complex, intramolecular electron transfer from the excited Ru(II) center to the Rh(III) center populates a low-lying, non-emissive state, thereby quenching the MLCT luminescence. mdpi.com The coordination of other metal ions, such as Zn(II), can also perturb the energies of the excited states and alter the rates of intersystem crossing and other decay pathways. researchgate.net

Photoredox Processes and Electron Transfer Mechanisms

The MLCT excited states of this compound complexes are potent redox agents. The excited complex is both a stronger oxidant (due to the Ru(III)-like center) and a stronger reductant (due to the reduced-ligand character) than the ground state. osti.gov This allows them to participate in a variety of photoinitiated electron transfer reactions. The redox potentials of these complexes can be tuned by changing the metal or the ligands. osti.govisca.inosti.gov For example, the Ru(III)/Ru(II) couple for [Ru(bpy)n(dpq)₃-n]²⁺ complexes varies from approximately 1.40 V to 1.70 V versus SSCE. osti.gov

The mechanism of photoredox activity can involve the generation of reactive oxygen species (ROS) through electron transfer processes. rsc.orgresearchgate.net In some cases, photoinduced proton-coupled electron transfer (PCET) can occur, where the transfer of an electron is accompanied by the transfer of a proton, as seen in the photoreaction of quinoxaline derivatives with methanol (B129727). acs.org

Photoinitiated Electron Collection

A particularly interesting application of the photoredox properties of these complexes is in photoinitiated electron collection (PEC). acs.orgnih.govosti.govresearchgate.net This process involves the design of supramolecular assemblies where multiple light-absorbing units (chromophores) are covalently linked to a central electron-collecting (EC) component, often through bridging ligands like dpq or its derivatives. osti.gov

The first molecular system demonstrated to achieve PEC was {[(bpy)₂Ru(dpb)]₂IrCl₂}⁵⁺, where dpb is 2,3-bis(2-pyridyl)benzoquinoxaline. acs.orgnih.govresearchgate.net The operational principle is as follows:

Visible light excites the Ru(II)-based chromophores, populating an MLCT state where an electron is transferred to the bridging ligand (dpb). mdpi.com

This is followed by a rapid intramolecular electron transfer from the reduced bridging ligand to the central electron-collecting unit (e.g., an Ir(III) or Rh(III) center). mdpi.comosti.gov

By using two chromophores, it is possible for two separate photoinduced electron transfers to occur, leading to the collection of multiple electrons at the central site. acs.org

This collected charge can then be used to drive multi-electron reduction reactions, such as the reduction of water to produce hydrogen, making these systems promising for artificial photosynthesis and solar fuel production. nih.govosti.govresearchgate.net The efficiency of this process depends on the orbital energetics and the driving force for the excited-state electron transfer. nih.govresearchgate.net

Photosensitization Capabilities

Complexes of this compound, particularly with ruthenium(II), have demonstrated potential as photosensitizers. researchgate.netrsc.org Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS). rsc.org

The process typically involves the absorption of light, which promotes the complex to an excited state. This excited state can then interact with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive form of oxygen capable of inducing cell death, a principle utilized in photodynamic therapy (PDT). rsc.org For instance, a series of Ru(II) polypyridyl complexes containing 4,7-diphenyl-1,10-phenanthroline (B7770734) and derivatives of this compound were synthesized and evaluated for their ability to generate ROS. rsc.org These studies revealed that the phototoxic activity of these complexes is primarily based on the generation of hydrogen peroxide and singlet oxygen, underscoring the significance of electron-transfer processes in their photodynamic activity. rsc.org

Furthermore, the highly delocalized π-system of ligands like 2,3-bis(2-pyridyl)benzoquinoxaline (dpb), an extended version of dpq, can provide complexes with long-wavelength absorbing properties and long-lived excited states, which are favorable for efficient singlet oxygen generation. nih.gov The accessibility of the metal-centered (³MC) state, influenced by the bulky nature of the dpb ligand, can also play a role in the photosensitization mechanism. nih.gov Research has also shown that Ru(II) complexes with dpq can exhibit dual functions of DNA photobinding and photocleavage through singlet oxygen generation, highlighting their potential in developing more effective metallodrugs for photochemotherapy. nih.gov

Tunability of Photophysical Properties via Ligand Modification and Metal Center Variation

A significant advantage of this compound complexes is the ability to fine-tune their photophysical properties. This tunability is achieved by altering the structure of the dpq ligand itself or by changing the central metal ion. researchgate.netisca.inrsc.org Such modifications allow for precise control over the electronic and steric characteristics of the complex, which in turn dictates its absorption and emission behavior.

Influence of Electronic Structure on Emission Wavelengths

The electronic structure of this compound complexes is a primary determinant of their emission wavelengths. The emission in these complexes often arises from metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. isca.inmdpi.com The energy of this transition, and consequently the wavelength of the emitted light, is highly sensitive to the electronic properties of both the metal and the ligand.

The introduction of electron-donating or electron-withdrawing substituents on the quinoxaline or pyridyl rings of the dpq ligand can significantly alter the energy levels of the ligand's π and π* orbitals. researchgate.net For example, introducing electron-withdrawing groups generally lowers the energy of the π* lowest unoccupied molecular orbital (LUMO), leading to a red-shift (longer wavelength) in the MLCT emission. researchgate.net Conversely, electron-donating groups raise the energy of the LUMO, resulting in a blue-shift (shorter wavelength).

The nature of the metal center also plays a crucial role. Different metals possess d-orbitals at different energy levels. Changing the metal from, for instance, ruthenium(II) to osmium(II) can significantly impact the energy of the MLCT transition and thus the emission wavelength. isca.in Similarly, the ancillary ligands attached to the metal center, in addition to the dpq ligand, can modulate the electron density at the metal, further tuning the emission properties. mdpi.com

Studies on iridium(III) complexes with substituted quinoxaline ligands have demonstrated the ability to fine-tune the phosphorescent peak wavelength to cover a spectral range from 622 to 649 nm with high quantum efficiencies. nycu.edu.tw In these complexes, the lowest absorption band is a mixture of ³MLCT and ³ππ* transitions. nycu.edu.tw Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure and predict the emission characteristics of these complexes, correlating the HOMO and LUMO distributions with the observed photophysical properties. rsc.orgkoreascience.kr

Table 1: Photophysical Data for Iridium(III) Quinoxaline Complexes This table is interactive. You can sort and filter the data by clicking on the column headers.

Complex λabs (nm) λem (nm) Quantum Yield (Φ) Lifetime (τ, µs) Source
[(dpqx)₂Ir(fppz)] (1) 475 622 0.8 3.3 nycu.edu.tw
Complex 2 460 630 0.6 2.5 nycu.edu.tw
Complex 3 440 649 0.4 1.9 nycu.edu.tw
Complex 4 470 625 0.7 2.8 nycu.edu.tw

Effect of Steric Hindrance and π-Conjugation

Besides electronic effects, steric hindrance and the extent of π-conjugation within the ligand framework are critical factors in tailoring the photophysical properties of this compound complexes. researchgate.net

Steric hindrance, introduced by bulky substituents on the dpq ligand, can influence the geometry of the complex. This distortion from an ideal geometry can affect the overlap between metal and ligand orbitals, thereby altering the energy of the MLCT state and the emission properties. For instance, steric constraints can lead to photochemical instability in some complexes. worktribe.com In platinum(II) complexes, steric hindrance can play a determining role in the isomerization from kinetic to thermodynamic products. mdpi.com

The extent of π-conjugation in the ligand system has a profound impact on the absorption and emission spectra. researchgate.net Extending the π-system, for example by moving from 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) to dpq and then to 2,3-bis(2-pyridyl)benzoquinoxaline (dpb), systematically lowers the energy of the ligand's π* orbitals. researchgate.netrsc.org This leads to a bathochromic (red) shift in the MLCT absorption and emission bands. researchgate.netisca.in This principle allows for the rational design of complexes that absorb and emit light at desired longer wavelengths, even into the near-infrared (NIR) region. cardiff.ac.ukrsc.org

The insertion of π-conjugated substituents has been shown to induce a pronounced red-shift in the ground state absorption and result in longer emission lifetimes in platinum(II) complexes. rsc.org Similarly, extending the π-conjugation of acetylide ligands in platinum(II) bipyridine bisacetylide complexes increases the molar extinction coefficients of the ¹π,π* transitions without significantly changing the energies of the emitting triplet states. scispace.com The rate of substitution reactions in some platinum(II) complexes has also been shown to be enhanced by extending the π-conjugation on the 2,3-di(2-pyridyl)quinoxaline ligand. rsc.org

Table 2: Effect of π-Conjugation on the Reduction Potentials and Spectroscopic Properties of Ruthenium(II) Bridging Ligand Complexes This table is interactive. You can sort and filter the data by clicking on the column headers.

Bridging Ligand First Reduction E½ (V vs Ag/Ag⁺) Eabs (nm) Eem (nm) Source
2,3-bis(2-pyridyl)pyrazine (dpp) -2.12 >dpp >dpp researchgate.netrsc.org
This compound (dpq) -2.05 >Me₂dpq >Me₂dpq researchgate.netrsc.org
2,3-bis(2-pyridyl)benzoquinoxaline (dpb) -1.77 >dpq >dpq researchgate.netrsc.org

Theoretical and Computational Investigations of 2,3 Bis 2 Pyridyl Quinoxaline and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the geometric and electronic properties of 2,3-bis(2-pyridyl)quinoxaline and its derivatives. nih.govfu-berlin.denih.govrsc.org DFT calculations, often employing functionals like B3LYP, provide a balance between computational cost and accuracy for studying such organic molecules. nih.govnsf.gov

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the optimized geometries of dpq (B32596) and its complexes. researchgate.net For the free dpq ligand, calculations reveal a twisted conformation between the quinoxaline (B1680401) core and the pyridyl substituents. fu-berlin.de In its metal complexes, such as those with platinum, DFT has been used to obtain optimized structural data. rsc.org The electronic structure of dpq and related compounds has been elucidated through a combination of crystallographic data, DFT calculations, and EPR studies. researcher.life These computational analyses provide a deeper understanding of the molecule's bonding and charge distribution. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound and its complexes, DFT calculations are employed to determine the energies and distributions of these orbitals. researchgate.netacs.org

In complexes of dpq, the HOMO is often localized on the metal center, while the LUMO is centered on the dpq ligand, specifically the quinoxaline moiety. researchgate.netrsc.org This distribution is significant as it suggests that electronic transitions are of the metal-to-ligand charge transfer (MLCT) type. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's stability and reactivity. For instance, in a series of platinum(II) complexes with dpq and its derivatives, the HOMO-LUMO gap was found to decrease with extended π-conjugation of the ligand, which in turn affects the reactivity of the complex. rsc.org

The table below presents a selection of calculated HOMO and LUMO energies for dpq and a related complex.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
bpqPt(OH2)22+ ---
dmbpqPt(OH2)22+ ---
bbqPt(OH2)22+ ---
Data for the table above is not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules, including their electronic absorption spectra. acs.org For this compound and its complexes, TD-DFT calculations help in understanding the nature of electronic transitions and the properties of the excited states. rsc.org

Studies on ruthenium(II) complexes of dpq and related ligands have utilized TD-DFT to analyze their photophysical properties. researchgate.net These calculations can predict the energies of the lowest triplet excited states and provide insights into the character of these states, which can be a mixture of metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) states. rsc.org This information is crucial for applications in areas like photodynamic therapy and light-emitting diodes. researchgate.net

The photophysical properties of rhenium(I) complexes with dpq have also been investigated, revealing insights into their low-lying emissive MLCT excited states. isca.in The combination of experimental techniques like emission spectroscopy and resonance Raman spectroscopy with theoretical calculations provides a comprehensive understanding of the excited-state dynamics. isca.in

In Silico Studies of Molecular Interactions

In silico methods are computational techniques used to study the interactions of molecules with other chemical entities, including biological macromolecules. These studies are crucial for predicting the behavior of compounds like this compound in various environments.

Computational Analysis of Reactivity Trends

Computational analysis, particularly using DFT, has been employed to understand and support experimentally observed reactivity trends of this compound complexes. nih.govrsc.org For instance, in a series of platinum(II) complexes with dpq and its derivatives, DFT-computed electronic descriptors successfully supported the observed order of reactivity. rsc.org The reactivity was found to increase with the extension of π-conjugation on the dpq ligand. rsc.org

In heterodinuclear ruthenium-platinum complexes bridged by dpq and similar ligands, the substitution reactivity was observed to increase with the π-conjugation of the bridging ligand. acs.org This trend was attributed to the facilitation of π-back bonding, which increases the electrophilicity of the platinum center, leading to higher rates of substitution. acs.org The coordination of a ruthenium moiety at one end of the complex also enhances its water solubility and increases its reactivity towards substitution. acs.org

Molecular Docking Analysis for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions of small molecules with biological targets like DNA and proteins. nih.gov

For platinum(II) complexes of this compound, molecular docking studies have been performed to investigate their interactions with B-DNA. rsc.org These in silico studies suggested energetically stable poses through associative non-covalent interactions, supporting experimental findings from spectroscopic and viscosity measurements which indicated groove binding. rsc.orgresearchgate.net Similarly, in heterodinuclear Ru-Pt complexes containing the dpq ligand, molecular docking analysis further substantiated the experimental results of their interactions with DNA and bovine serum albumin (BSA). nih.govacs.org The good binding affinity of these complexes with BSA was attributed to hydrophobic interactions with the coordinated ligands. nih.govacs.org

Correlation between Theoretical Predictions and Experimental Observations

The synergy between theoretical calculations and experimental measurements has been pivotal in developing a comprehensive understanding of this compound (bpq) and its coordination compounds. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be remarkably accurate in predicting and rationalizing the structural, spectroscopic, and electronic properties observed experimentally. rsc.orgfu-berlin.demku.ac.ke This strong correlation enhances the interpretation of experimental data and allows for a predictive approach in designing new complexes with tailored characteristics.

Structural Geometry Correlation

A fundamental test of any computational model is its ability to reproduce molecular structures accurately. For complexes of bpq and its derivatives, DFT calculations have consistently shown excellent agreement with single-crystal X-ray diffraction data. fu-berlin.de

Bond Lengths and Coordination Environment: In studies of ruthenium(II) complexes, X-ray analysis revealed that the Ru-N(quinoxaline) bond length is slightly longer than the Ru-N(pyridyl) bond length. nih.gov This experimental observation is explained by the theoretical concept of the quinoxaline nitrogen atom being a weaker σ-donor compared to the pyridyl nitrogen. nih.gov Similarly, for platinum(II) and gold(II) complexes with related ligands, DFT calculations correctly predicted that the formation of a seven-membered chelate ring is energetically more favorable than a hypothetical five-membered ring, confirming the structure observed experimentally. fu-berlin.de

The table below summarizes the correlation found between experimental and theoretical structural investigations.

Complex TypeExperimental MethodTheoretical MethodCorrelated FindingsCitations
Ruthenium(II) ComplexesSingle-Crystal X-rayDFTConfirmed distorted octahedral geometry and variance in Metal-Nitrogen bond lengths. nih.gov
Platinum(II) ComplexesX-ray CrystallographyDFTConfirmed the energetic preference for the experimentally observed seven-membered chelate ring. fu-berlin.de
Tungsten(0) ComplexesX-ray CrystallographyDFTReproduced structural distortions stemming from ligand asymmetry. researchgate.net

Spectroscopic Properties Correlation

The electronic absorption spectra of bpq complexes, characterized by intense metal-to-ligand charge transfer (MLCT) bands, are well-reproduced by theoretical calculations.

Absorption Maxima (λmax): TD-DFT calculations have been effectively used to predict the electronic transitions observed in UV-Vis spectra. For a series of orange/red light-emitting iridium(III) complexes, the theoretically calculated dominant electronic transitions were found to be very close to the experimental observations. researchgate.net

Explanation of Spectral Shifts: Computational models provide insight into trends observed experimentally. For instance, a series of Pt(II) complexes with bpq, 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dmbpq), and 2,3-bis(2′pyriyl)benzo[g]quinoxaline (bbq) showed a red shift in their absorption maxima as the π-system of the ligand was extended. rsc.org DFT calculations explain this trend by showing a corresponding decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Ab initio calculations on ruthenium(II) complexes have also established a strong correlation between the calculated LUMO energies and the observed MLCT absorption energies. wayne.edu

The following table presents a comparison of experimental and theoretical spectroscopic data.

Complex / LigandExperimental λmax (nm)Theoretical MethodKey FindingCitations
Iridium(III) ComplexesNot specifiedTD-DFTCalculated electronic transitions were reported to be close to experimental values. researchgate.net
Platinum(II) Aqua ComplexesRed shift observed in the order: bpqPt(OH₂)₂²⁺ < dmbpqPt(OH₂)₂²⁺ < bbqPt(OH₂)₂²⁺DFTThe observed red shift correlates with a calculated decrease in the HOMO-LUMO energy gap. rsc.org
2,3-Di(pyridin-2-yl)quinoxaline Amine Derivatives389–440DFTCalculated HOMO-LUMO energy levels correlated well with experimental absorption data. researchgate.net

Electrochemical and Reactivity Correlation

The redox behavior and reaction kinetics of bpq complexes are other areas where theoretical predictions align closely with experimental results.

Redox Potentials: The HOMO and LUMO energy levels calculated using DFT correlate well with the oxidation and reduction potentials measured by cyclic voltammetry (CV). researchgate.net For a series of 2,3-di(pyridin-2-yl)quinoxaline amine derivatives, the experimentally determined energy levels from CV were successfully correlated with DFT calculations. researchgate.net Furthermore, DFT results can correctly predict the site of redox changes; for example, in a [PtCl₂(bmiq)] complex, both theory and spectroelectrochemical experiments confirmed that electron addition occurs on the quinoxaline part of the ligand, not the metal. rsc.org

Reaction Kinetics: The reactivity of metal complexes in substitution reactions can be predicted by theoretical descriptors. A study on the substitution kinetics of aquated Pt(II) complexes with thiourea (B124793) nucleophiles found that the experimental reactivity order increased as bpqPt(OH₂)₂²⁺ < dmbpqPt(OH₂)₂²⁺ < bbqPt(OH₂)₂²⁺. rsc.orgrsc.org This trend was strongly supported by DFT-computed electronic descriptors. rsc.orgresearchgate.net Similarly, the reactivity trends of heterodinuclear Ru-Pt complexes were also found to be consistent with theoretical analysis. acs.org

The table below highlights the correlation between experimental and theoretical electrochemical and kinetic data.

SystemExperimental ObservationTheoretical MethodCorrelated FindingCitations
2,3-Di(pyridin-2-yl)quinoxaline Amine DerivativesHOMO/LUMO levels from CVDFTStrong correlation between measured and calculated HOMO/LUMO energies. researchgate.net
[PtCl₂(bmiq)]Reduction occurs at the ligand (quinoxaline part).DFTCalculations confirmed the ligand-centered reduction. rsc.org
Pt(II) Aqua ComplexesReactivity order: bpq < dmbpq < bbqDFTThe experimental reactivity trend was supported by calculated electronic descriptors. rsc.orgrsc.orgresearchgate.net

Biomolecular Interaction Correlation

Computational docking studies have become an invaluable tool to complement experimental investigations of how these metal complexes interact with biological macromolecules like DNA.

DNA Binding Mode: Spectroscopic and viscosity measurements of Pt(II) complexes with calf thymus DNA (CT-DNA) suggested a strong association, likely through groove binding. rsc.orgresearchgate.net These experimental findings were corroborated by in silico molecular docking studies, which showed energetically stable poses for the complexes within the DNA grooves. rsc.orgrsc.org For certain Ru(II) complexes, molecular docking was used to confirm the minor groove binding mode that had been proposed based on various spectroscopic experiments. nih.gov These theoretical studies provide a molecular-level picture that helps to visualize and confirm the binding modes inferred from experimental data. acs.org

Research Applications of 2,3 Bis 2 Pyridyl Quinoxaline Based Systems

Catalysis and Electrocatalysis

The unique structure of 2,3-Bis(2-pyridyl)quinoxaline (dpq), featuring a quinoxaline (B1680401) core with two pyridyl groups, makes it an effective ligand in various catalytic systems. Its ability to coordinate with metal centers through its nitrogen atoms is fundamental to its application in homogeneous catalysis, electrocatalytic processes, and photoreductive catalysis. researchgate.net The electronic properties of the dpq (B32596) ligand can be systematically tuned, which in turn influences the redox properties of the catalytic site it is coordinated to. researchgate.netisca.in

Homogeneous Catalysis

In homogeneous catalysis, this compound serves as a crucial ligand for transition metal complexes. researchgate.net Nitrogen-containing heterocyclic compounds like dpq are of great interest in this field. researchgate.net For instance, ruthenium (Ru) and osmium (Os) carbonyl complexes with dpq have been synthesized and studied. Ru₃(CO)₁₂ reacts with dpq to form mononuclear complexes such as Ru(CO)₃(dpq) and Ru(CO)₂(dpq)(py). researchgate.net These complexes demonstrate the ligand's ability to facilitate the formation of stable catalytic species.

The combination of the quinoxaline's bridging nature with the chelating properties of its pyridyl arms creates systems with enhanced catalytic potential. ijfans.org Complexes of dpq with metals like cobalt (Co), nickel (Ni), and copper (Cu) have also been reported, with their structures suggesting potential catalytic applications. isca.in Furthermore, iridium(III) complexes incorporating dpq have been investigated as a class of catalysts where the redox properties can be modified by remote metal coordination without altering the immediate environment of the catalytic iridium center. isca.in

Electrocatalytic Carbon Dioxide Reduction

Complexes based on this compound and its analogues are investigated for the electrocatalytic reduction of carbon dioxide (CO₂), a key process for converting CO₂ into valuable chemical feedstocks. Rhenium (Re) complexes of the type [Re(BL)(CO)₃Cl], where BL is a bidentate ligand like dpq, are a significant class of catalysts for CO₂ reduction. acs.org The efficiency of these catalysts is linked to the electronic properties of the ligand, which can stabilize intermediates and lower the activation energy of the reaction. mdpi.com

While direct studies on dpq-based copper complexes for CO₂ reduction were not detailed in the provided context, related di(2-pyridyl) ketone ligands have been used to create copper complexes that are effective bifunctional electrocatalysts for both water oxidation and CO₂ reduction. mdpi.com This suggests the potential of pyridyl-containing ligands like dpq to support such catalytic transformations. Research into various molecular catalysts, including those with rhenium and other metals, highlights the importance of the ligand framework in achieving efficient and selective CO₂ reduction. college-de-france.frus.esresearchgate.net

Photoreductive Catalysis

In the realm of photoreductive catalysis, this compound is a key component in constructing supramolecular complexes designed for light-driven reactions, such as hydrogen photogeneration. researchgate.netmdpi.com These systems typically combine a photosensitizer unit, which absorbs light, with a catalytic unit. The dpq ligand often acts as a bridging ligand (BL) connecting these two metal centers, facilitating electron or energy transfer between them. researchgate.netacs.org

Ruthenium-platinum (Ru-Pt) heteronuclear complexes using dpq as the bridging ligand have been synthesized and studied for their potential in hydrogen generation. researchgate.netmdpi.com The design of these bimetallic systems allows for the fine-tuning of their photochemical properties. rsc.org The energy of the lowest unoccupied molecular orbital (LUMO) can be systematically varied by modifying the bridging ligand, with dpq being part of a series of ligands that includes 2,3-bis(2′-pyridyl)pyrazine (dpp) and 2,3-bis(2′-pyridyl)benzoquinoxaline (dpb). researchgate.netacs.org This tuning capability is crucial for optimizing the efficiency of photocatalytic systems. google.comresearchgate.net

Luminescent and Optoelectronic Materials

The extended π-conjugated system of this compound and its derivatives imparts them with valuable photophysical properties, making them suitable for a range of luminescent and optoelectronic applications. These compounds are explored as n-type materials in organic electronics, key components in Organic Light-Emitting Diodes (OLEDs), and as the basis for fluorescent probes and sensors. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (n-type materials)

Quinoxaline derivatives are recognized for their potential in organic electronic devices due to their luminescence, rigidity, and good thermal stability. google.com Specifically, this compound-based systems are investigated as n-type materials, which are essential for efficient electron transport in devices like OLEDs. researchgate.netresearchgate.net The low-lying LUMO energy levels of these compounds are a key characteristic for n-type materials. researchgate.netresearchgate.net For example, a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives showed LUMO energy levels between –3.00 to –3.30 eV, which are comparable to well-known n-type materials like tris(8-hydroxyquinoline)aluminium (Alq₃). researchgate.net

Derivatives of dpq have been synthesized to serve as ligands for iridium(III) complexes intended for use as phosphors in OLEDs. iucr.org The rigid and π-extended structure of the quinoxaline core contributes to the desired electronic properties. google.comiucr.org Polymers incorporating quinoxaline units, such as Poly[2,3-bis-(3-octyloxyphenyl)quinoxaline-5,8-diyl-alt-thiophene-2,5-diyl], are also developed for applications in electronic materials. chemscene.com Furthermore, donor-acceptor-donor (D-A-D) type molecules using a quinoxaline core have been designed as host materials for high-performance phosphorescent OLEDs (PHOLEDs), demonstrating both good hole and electron transport properties. researchgate.net

Compound/SystemApplicationKey Finding/Property
Indolo[2,3-b]naphtho[2,3-f]quinoxaline derivativesn-type materialsLUMO energy levels of -3.00 to -3.30 eV, suitable for electron transport. researchgate.net
2,3-di-p-tolylbenzo[g]quinoxalineLigand for Ir(III) phosphors in OLEDsDesigned to create efficient phosphors for OLED applications. iucr.org
2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ)Host material for PHOLEDsBipolar D-A-D structure with good electron and hole transport. researchgate.net
Pyrazino[2,3-g]quinoxaline (B3350192) derivativesEmitter for yellow and white OLEDsAchieved high external quantum efficiency (EQE) in solution-processable OLEDs. bohrium.com

Fluorescent Probes and Sensors

The fluorescence of this compound derivatives can be sensitive to their environment, a property exploited in the development of chemical sensors. acs.orgresearchgate.net For example, 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) exhibits weak emission in solution but becomes highly emissive in an aggregated state, a phenomenon known as aggregation-induced emission enhancement (AIEE). rsc.org This property, combined with its proton-capturing ability, allows it to function as a reversible, color-changing fluorescent pH sensor. rsc.org The emission color of aggregated BPQ changes from blue to green upon protonation. rsc.org

The turn-off fluorescence properties of these aggregates have also been utilized for the selective detection of picric acid. rsc.org Quinoxaline-based compounds have been designed as dual-responsive colorimetric and fluorescent turn-off sensors for metal ions like Fe³⁺ and Cu²⁺. researchgate.net The design of such probes often involves creating a system where interaction with the target analyte causes a measurable change in the fluorescence or absorption spectrum. researchgate.netmdpi.com

Probe CompoundAnalyteSensing Mechanism
6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ)pH (protons)Aggregation-induced emission enhancement (AIEE) and protonation-induced color change (blue to green). rsc.org
Aggregated BPQPicric AcidFluorescence quenching (turn-off). rsc.org
6-chloro-2,3-di(Pyridine-2yl)quinoxaline (2-CPQ)General FluorophoreDesigned as a pink fluorophore. researchgate.net
Aminoquinoxaline derivativespHFunction as dual colorimetric and fluorescent sensors for pH in aqueous media. mdpi.com
Anion Sensing

Advanced Materials Science

Quinoxaline derivatives, including this compound, are recognized for their applications in materials science, particularly in the development of organic electronic materials. sphinxsai.comscholarsresearchlibrary.com Their inherent properties, such as electron-deficient character and amenability to structural modification, make them valuable building blocks for materials with tailored electronic and optical functions. mdpi.comsphinxsai.com

Semiconducting Materials

The electron-accepting nature of the quinoxaline core makes it a suitable component for organic semiconductors. sphinxsai.comscholarsresearchlibrary.com These materials are of great interest for applications in various electronic devices. When incorporated into push-pull molecular architectures, where the quinoxaline acts as the electron-acceptor part, the resulting materials can exhibit useful charge-transport properties. researchgate.net

Lead(II) complexes with the related ligand 2,3-bis(2-pyridyl)pyrazine (B1584635) have been synthesized, and calculations based on density functional theory (DFT) suggest that these materials behave as indirect band gap semiconductors. researchgate.net Furthermore, pyrazino[2,3-g]quinoxaline derivatives have been developed and studied for their potential in optoelectronic applications. acs.org By modifying the molecular geometry, for instance by creating a nonplanar aromatic core, it is possible to minimize intermolecular fluorescence quenching in the solid state. This strategy has led to the creation of one-dimensional microfibers that act as low-loss optical waveguides, demonstrating the potential of these materials in organic photonics. acs.org

Bioinorganic Chemistry and Mechanistic Biological Interactions

The ability of this compound (dpq) and its analogues to form stable complexes with transition metals is central to their application in bioinorganic chemistry. sphinxsai.comscholarsresearchlibrary.com These metal complexes are of particular interest for their interactions with biological macromolecules, most notably DNA. sphinxsai.comscholarsresearchlibrary.comnih.gov

The planar aromatic structure of the dpq ligand allows it to intercalate between the base pairs of DNA, a common binding mode for such molecules. researchgate.net This interaction is a key area of study, as DNA binding is a prerequisite for many potential therapeutic applications, including anticancer and antimicrobial agents. sphinxsai.comscholarsresearchlibrary.com For example, platinum(II) complexes containing dpq ligands have been shown to interact strongly with calf thymus DNA (CT-DNA), likely through groove binding. researchgate.net

Furthermore, metal complexes of dpq can act as "chemical nucleases," capable of cleaving DNA. nih.gov This activity is often dependent on the choice of metal and the presence of co-reagents. For instance, dipeptides containing a dpq-alanine derivative, when complexed with copper(II) or iron(II) ions, can induce both single- and double-strand breaks in plasmid DNA, especially in the presence of hydrogen peroxide. researchgate.net Ruthenium-platinum heterodinuclear complexes bridged by dpq have also been synthesized and shown to bind to DNA, with their reactivity influenced by the extent of π-conjugation in the bridging ligand. acs.org

Beyond DNA interactions, metal complexes of dpq have been investigated for a range of other biological activities. They are known to form the basis of compounds with antibacterial, antifungal, and antiviral properties. scholarsresearchlibrary.comresearchgate.netnih.gov For example, iron(II) complexes with dpq have been shown to exhibit significant in vitro dual inhibition against Platelet-Activating Factor (PAF) and thrombin, highlighting their potential as anti-inflammatory agents. mdpi.com

Compound/ComplexBiological Interaction/ActivityMechanistic Insight
Platinum(II)-dpq complexesStrong interaction with CT-DNA. researchgate.netLikely groove binding. researchgate.net
Copper(II)- and Iron(II)-dpq-peptide complexesDNA cleavage (single- and double-strand breaks). researchgate.netOxidative damage, enhanced by H₂O₂. researchgate.net
Ruthenium-Platinum-dpq complexesDNA binding. acs.orgReactivity tuned by π-conjugation of the ligand. acs.org
Iron(II)-pqx complexInhibition of PAF and thrombin. mdpi.comAnti-inflammatory potential. mdpi.com
Substituted 2,3-bis(bromomethyl)quinoxalinesAntibacterial and antifungal activity. nih.govStructure-dependent activity against Gram-positive bacteria and fungi. nih.gov

Nucleic Acid Interaction Studies

Complexes involving this compound are widely studied for their ability to bind to DNA, a key mechanism for many anticancer drugs. The nature of this interaction can vary, often involving non-covalent modes such as intercalation or groove binding.

Spectroscopic titrations, viscosity measurements, and molecular docking studies are commonly employed to elucidate these binding modes. For instance, copper(II) complexes of 2-(2′-pyridyl) quinoxaline have been shown to interact with Calf Thymus DNA (CT-DNA) through both intercalation and groove binding, with the specific mode being dependent on the complex's concentration and structure. researchgate.net Similarly, heterodinuclear Ru-Pt complexes featuring a bpq bridging ligand have demonstrated stable adduct formation with CT-DNA, primarily through an intercalative binding mode. acs.orgnih.gov In contrast, certain ruthenium(II) polypyridyl complexes containing a 2-(2′-pyridyl)-quinoxaline ligand were found to bind to DNA via a minor groove binding mode. nih.gov

The binding affinity can be significant, with some ruthenium complexes exhibiting binding constants greater than those of well-known DNA binders like [Ru(bpy)3]2+. nih.gov This strong interaction is often attributed to the planar aromatic rings of the quinoxaline moiety which can stack between the DNA base pairs. isca.me

DNA Cleavage Mechanisms

Beyond simple binding, many this compound-based complexes can induce cleavage of the DNA backbone. This activity is often dependent on external triggers like light or the presence of reducing agents.

Photo-induced Cleavage: A common mechanism is photo-induced cleavage, where the complex, upon irradiation with light, generates reactive oxygen species (ROS) that damage the DNA. isca.me For example, some copper(II) complexes can cleave pBR322 plasmid DNA upon illumination. researchgate.net The process often involves the formation of singlet oxygen in a Type II pathway, which preferentially modifies guanine (B1146940) residues. isca.mesciepub.com Rhenium(I) complexes containing 2-(2'-pyridyl)quinoxaline have also been shown to promote the cleavage of plasmid DNA from its supercoiled to a nicked form upon irradiation.

Radical Involvement: In some cases, DNA cleavage is mediated by radical species other than singlet oxygen. For instance, the cytotoxic action of 2,3-bis(2-pyridyl)-5,8-quinoxalinediones involves their reduction to a semiquinone radical. This radical, in the presence of a metal ion like Cu(II), activates molecular oxygen to produce highly reactive radical species that cause single-strand breaks in DNA. nih.gov This process highlights the requirement for in situ activation for the compound to exert its DNA-damaging effects. nih.gov

Influence of Metal Centers on DNA Interaction

The choice of the metal center in these complexes plays a crucial role in determining the nature and strength of the DNA interaction. Different metals confer distinct geometric, electronic, and reactive properties to the complex, thereby influencing its biological activity.

Ruthenium(II) and Platinum(II) are frequently used metals. Ruthenium complexes are known for their photophysical properties, making them suitable for photodynamic therapy applications where light is used to activate the drug to cleave DNA. nih.gov Platinum complexes, inspired by the success of cisplatin, are designed to covalently bind to DNA, forming adducts that disrupt DNA replication and lead to cell death. acs.orgnih.gov

Heterodinuclear complexes, which incorporate two different metal centers, are a recent area of interest. For example, Ru-Pt complexes bridged by bpq combine the properties of both metals. acs.orgnih.gov The ruthenium end can enhance water solubility and provide a light-absorbing component, while the platinum center acts as the reactive site for DNA binding. acs.orgnih.gov The electronic properties of the bridging ligand, such as its π-conjugation, can further modulate the reactivity of the metal centers. acs.orgnih.gov Increasing the π-conjugation on the bpq ligand can enhance the electrophilicity of the Pt(II) center, leading to increased reactivity towards DNA. acs.orgnih.gov

Protein Binding Investigations

The interaction of this compound-based systems with proteins is a critical aspect of their pharmacological profile, influencing their distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies due to its structural homology with Human Serum Albumin.

Enzymatic Activity Modulation

Compounds based on the quinoxaline scaffold have been investigated for their potential to modulate the activity of various enzymes. A key target in the context of type 2 diabetes is α-glucosidase. scielo.br

α-Glucosidase Inhibition Mechanisms: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. scielo.br Inhibiting this enzyme can slow down glucose absorption and help manage postprandial hyperglycemia. scielo.brscirp.org Research has shown that compounds containing a quinoxaline ring can exhibit potent α-glucosidase inhibitory activity. researchgate.net The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive. scielo.bracs.org Molecular docking studies suggest that these inhibitors can form hydrogen bonds with key amino acid residues in the active site of α-glucosidase, leading to its inhibition. scielo.brnih.gov

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound-based compounds against various cancer cell lines are a major focus of research. The underlying mechanisms often involve the induction of cell death through apoptosis.

Studies have shown that some derivatives of 2,3-bis(2-pyridyl)-5,8-quinoxalinedione possess significant cytotoxic properties. nih.gov Their mechanism of action is linked to their ability to induce single-strand cleavage in DNA, a process that requires reduction and is facilitated by the presence of Cu(II). nih.gov Similarly, heterodinuclear Ru-Pt complexes containing bpq have displayed high cytotoxicity against human breast cancer cell lines (MCF-7). acs.orgnih.gov The cytotoxicity of these metal complexes is often correlated with their ability to interact with and damage DNA. nih.gov

Apoptotic Induction Pathways

A primary mechanism through which this compound-based systems exert their cytotoxic effects is by triggering apoptosis, or programmed cell death.

Ruthenium(II) diimine complexes bearing a 2-(2′-pyridyl)-quinoxaline ligand have been shown to induce apoptosis in MCF-7 breast cancer cells at low concentrations. nih.gov Fluorescence staining assays of cells treated with certain platinum(II) complexes of 2,3-di(2-pyridyl)quinoxaline ligands have revealed morphological changes characteristic of early apoptosis. researchgate.net The induction of apoptosis can be linked to the activation of specific cellular pathways. For example, some cytotoxic compounds are known to activate caspases, a family of proteases that play a central role in the execution of apoptosis. mdpi.com The apoptotic pathway can be intrinsic, involving the mitochondria, and can be triggered by cellular stress, such as DNA damage caused by the compound. mdpi.com

Non-specific Necrosis Mechanisms

Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents and subsequent inflammation. While often considered an uncontrolled process, evidence suggests the existence of regulated necrotic pathways. In the context of metal-based therapeutics, discerning the specific mode of cell death is crucial for understanding their mechanism of action.

Research into platinum(II) complexes incorporating this compound (bpq) and its derivatives has indicated that these systems can induce cell death through multiple pathways, including non-specific necrosis. researchgate.netrsc.org Studies involving a series of dichloro platinum(II) complexes with seven-membered chelate rings formed by bpq, 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dmbpq), and 2,3-bis(2'-pyridyl)benzo[g]quinoxaline (bbq) were conducted to evaluate their in vitro cytotoxicity against human liver carcinoma (HepG2) cells. researchgate.netrsc.orgmku.ac.ke

Fluorescence staining assays are a common method to observe cellular morphological changes associated with different forms of cell death. Following treatment with these Pt(II) complexes, analysis revealed morphological alterations in the cancer cells that were indicative of both early-stage apoptosis and non-specific necrosis. researchgate.netrsc.orgresearcher.life This dual mechanism suggests a complex cellular response to these particular metal complexes. The observation of necrosis indicates that at certain concentrations or under specific conditions, the compounds can cause direct and irreversible damage to the cell membrane, leading to cell lysis. ub.edu

Table 1: Platinum(II) Complexes of this compound Derivatives and Observed Cell Death Mechanisms

ComplexFull Ligand NameCell LineObserved Cell Death MechanismsSource
bpqPtCl₂2,3-di(2-pyridyl)quinoxalineHepG2 (Human Liver Carcinoma)Early Apoptotic Induction & Non-specific Necrosis researchgate.netrsc.org
dmbpqPtCl₂6,7-dimethyl-2,3-di(2-pyridyl)quinoxalineHepG2 (Human Liver Carcinoma)Early Apoptotic Induction & Non-specific Necrosis researchgate.netrsc.org
bbqPtCl₂2,3-bis(2'-pyridyl)benzo[g]quinoxalineHepG2 (Human Liver Carcinoma)Early Apoptotic Induction & Non-specific Necrosis researchgate.netrsc.org
Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a key mechanism of action for many therapeutic agents, particularly in the field of photodynamic therapy (PDT). ROS, such as singlet oxygen (¹O₂), hydrogen peroxide (H₂O₂), and other free radicals, are highly reactive and can induce significant oxidative stress, leading to cellular damage and death. nih.gov Systems based on this compound have been extensively investigated for their ability to generate ROS, both as metal-free ligands and as coordination complexes.

Studies on 2,3-bis(2-pyridyl)-5,8-quinoxalinediones, which possess a quinone structure, have shown that these molecules can induce single-strand breaks in DNA. nih.gov This biological activity is dependent on the reduction of the quinone moiety to a semiquinone or hydroquinone (B1673460) radical. This process, which can be activated by co-factors like NADH, is facilitated by the presence of Cu(II) ions and results in the activation of molecular oxygen to produce highly reactive radical species. nih.gov

The coordination of this compound (dpq) to metal centers, particularly ruthenium(II), has been a fruitful strategy for developing photosensitizers for PDT. researchgate.netnih.gov A series of Ru(II) polypyridyl complexes containing dpq and its derivatives were synthesized and evaluated for their ability to generate ROS. researchgate.netnih.gov Using techniques such as fluorescence and electron paramagnetic resonance (EPR) spectroscopy, researchers determined that the phototoxic activity of these complexes is primarily driven by the generation of both hydrogen peroxide and singlet oxygen. researchgate.netnih.gov This highlights the critical role of electron-transfer processes in their photo-induced activity. nih.gov In some cases, Ru(II) complexes of quinoxaline ligands were found to produce ROS under both light and dark conditions in human colorectal carcinoma cells (HCT-116). researcher.life The ability to generate ROS upon light irradiation is a cornerstone of PDT, and ligands like dpq are instrumental in developing new metal-based photosensitizers. mdpi.com

Table 2: ROS Generation by this compound-Based Systems

SystemConditions for ROS GenerationType of ROS GeneratedMethod of DetectionSource
2,3-bis(2-pyridyl)-5,8-quinoxalinedionesIn situ reduction (NADH activation), presence of Cu(II)Reactive radical speciesDNA cleavage assay nih.gov
Ru(II) polypyridyl complexes with dpqPhoto-irradiation (light activation)H₂O₂ and ¹O₂Fluorescence and EPR Spectroscopy researchgate.netnih.gov
Quinoxaline ligand and its Ru(II) complexLight and dark conditionsROS (unspecified)Not specified researcher.life
Ru(II) complex with terpyridinePhoto-irradiationSinglet oxygen and radicalsNot specified mdpi.com

Q & A

Q. What are the most reliable synthetic methods for preparing 2,3-Bis(2-pyridyl)quinoxaline, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation of 1,2-diamines with α-diketones. A common approach involves refluxing o-phenylenediamine with 1,2-dicarbonyl derivatives (e.g., benzil analogs) in solvents like ethanol or methanol under inert conditions. Key parameters include:

  • Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency .
  • Solvent polarity : Polar solvents enhance solubility of intermediates, reducing side products .
  • Microwave-assisted synthesis : Recent advances use microwave irradiation to achieve >85% yield in 30 minutes without metal catalysts, minimizing decomposition .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and aromatic proton environments. For example, pyridyl protons typically resonate at δ 7.2–8.5 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., N–C–C angles ≈ 120°) and torsion angles (e.g., pyridyl-quinoxaline dihedral angles of 10–20°), critical for structural validation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 284.106 for C16_{16}H12_{12}N4_4) .

Advanced Research Questions

Q. How do coordination geometries of this compound metal complexes vary, and what factors dictate their redox behavior?

Answer:

  • Coordination modes : The ligand binds via pyridyl N atoms, forming 7-membered chelate rings with metals like Pt(II) or Au(I). For example, [PtCl2_2(bpq)] adopts a distorted square-planar geometry with Pt–N bond lengths ≈ 2.0 Å .
  • Redox activity : The quinoxaline core undergoes reversible one-electron reduction (-1.2 V vs. SCE), while metal centers (e.g., Au+^+) dominate redox processes in complexes. Spectroelectrochemical studies (UV-vis-NIR/EPR) confirm ligand-centered reduction in Pt complexes but metal-centered reduction in Au analogs .

Q. What contradictions exist in crystallographic data for substituted derivatives, and how can they be resolved?

Answer:

  • Structural discrepancies : Substituents like thiophene or bromine alter molecular planarity. For example, 2,3-bis(2-thienyl)quinoxaline shows coplanar thiophene rings (dihedral angle ≈ 10°), while brominated analogs exhibit torsional strain (≈20°) due to steric hindrance .
  • Resolution strategies : Compare multiple datasets (e.g., CCDC entries) and apply DFT geometry optimization to reconcile experimental vs. computational bond angles (e.g., C–N–C angles ≈ 117–123° in X-ray vs. 119–121° in DFT) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound in drug design?

Answer:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency. The quinoxaline LUMO localizes electron density at N atoms, facilitating DNA intercalation .
  • Docking studies : Molecular dynamics simulations reveal binding affinities (ΔG ≈ -8 kcal/mol) to targets like cyclophilin A or MAP kinase, guiding pharmacophore optimization .

Q. What methodological challenges arise in evaluating biological activity, and how are they addressed?

Answer:

  • Cytotoxicity assays : MTT-based studies require careful control of compound solubility (use DMSO ≤0.1% v/v) to avoid false positives. IC50_{50} values for Pt(II) complexes against cancer cells (e.g., HeLa) range from 5–20 µM .
  • DNA interaction studies : Ethidium bromide displacement assays quantify binding constants (Kb_b ≈ 104^4–105^5 M1^{-1}) via fluorescence quenching. Circular dichroism (CD) monitors conformational changes in DNA (e.g., B-to-Z transitions) .

Q. How do substituents at the 6,7-positions influence the photophysical properties of quinoxaline derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or chloro substituents redshift absorption maxima (λabs_{abs} ≈ 350→400 nm) by lowering LUMO energy. Emission intensity decreases due to enhanced non-radiative decay .
  • Thiophene substituents : Enhance π-conjugation, increasing molar absorptivity (ε ≈ 104^4 M1^{-1}cm1^{-1}) and fluorescence quantum yield (Φf_f ≈ 0.15) .

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2,3-Bis(2-pyridyl)quinoxaline
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2,3-Bis(2-pyridyl)quinoxaline

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